D-Galactose-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
186.11 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
GZCGUPFRVQAUEE-CPRVWCQRSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([13C@@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Galactose-13C6 for Researchers and Drug Development Professionals
Introduction
D-Galactose-13C6 is a stable isotope-labeled form of D-galactose, where all six carbon atoms are replaced with the carbon-13 (¹³C) isotope. This isotopic labeling makes it an invaluable tool in metabolic research, clinical diagnostics, and drug development, primarily serving as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to its unlabeled counterpart, D-galactose, allowing it to mimic the behavior of the natural molecule in biological systems. The key difference is its increased mass, which enables its distinction and precise quantification in complex biological matrices.
Chemical Structure
The chemical structure of this compound is identical to that of D-galactose, with the substitution of ¹²C with ¹³C at all six carbon positions.
Chemical Formula: ¹³C₆H₁₂O₆
SMILES string: O[13CH2][13C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[13C@H]1O[1]
InChI key: WQZGKKKJIJFFOK-QCUDSKIKSA-N[1]
Physicochemical and Purity Data
The following table summarizes the key quantitative data for this compound, compiled from various suppliers. These parameters are crucial for ensuring the accuracy and reproducibility of experimental results.
| Property | Value | References |
| Molecular Weight | 186.11 g/mol | [1][2][3] |
| CAS Number | 74134-89-7 | |
| Isotopic Purity | ≥98 atom % ¹³C | |
| Chemical Purity | ≥98% or >95% (CP/HPLC) | |
| Form | Powder | |
| Melting Point | 169-170 °C | |
| Mass Shift | M+6 |
Experimental Protocol: Quantification of Galactose-1-Phosphate Uridyltransferase (GALT) Enzyme Activity in Erythrocytes using LC-MS/MS
This protocol details a robust and sensitive method for measuring the activity of the GALT enzyme, which is crucial for the diagnosis of galactosemia. The assay utilizes this compound as a substrate to produce a labeled product that can be accurately quantified by LC-MS/MS.
1. Materials and Reagents:
-
This compound
-
Uridine diphosphate glucose (UDPGlc)
-
[¹³C₂]-Galactose-1-Phosphate (Internal Standard for GALK assay, if performed concurrently)
-
UDP-N-acetylglucosamine (Internal Standard for GALT assay)
-
Hemolysate from patient erythrocytes
-
Acetonitrile
-
Water (LC-MS grade)
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
2. Sample Preparation (Erythrocyte Hemolysate):
-
Collect whole blood samples in EDTA-containing tubes.
-
Centrifuge the blood sample to separate plasma and erythrocytes.
-
Wash the erythrocyte pellet with isotonic saline solution.
-
Lyse the erythrocytes by adding cold water and vortexing.
-
Determine the hemoglobin concentration in the hemolysate.
3. Enzymatic Reaction:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, and UDPGlc.
-
Add a specific amount of the erythrocyte hemolysate to the reaction mixture.
-
Initiate the enzymatic reaction by adding a known concentration of this compound.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing the internal standard (UDP-N-acetylglucosamine).
4. LC-MS/MS Analysis:
-
Centrifuge the quenched reaction mixture to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Liquid Chromatography (LC):
-
Employ a suitable column for the separation of polar analytes, such as a normal-phase or HILIC column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water with appropriate modifiers.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the specific mass transition for the enzymatic product, [¹³C₆]-uridine diphosphate galactose ([¹³C₆]-UDPGal), which is m/z 571 > 323.
-
Monitor the mass transition for the internal standard, UDP-N-acetylglucosamine, which is m/z 606 > 385.
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte ([¹³C₆]-UDPGal) and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of unlabeled UDP-Galactose and a constant concentration of the internal standard.
-
Determine the concentration of the [¹³C₆]-UDPGal produced in the enzymatic reaction by interpolating the peak area ratio from the calibration curve.
-
Calculate the GALT enzyme activity, typically expressed as µmol of product formed per hour per gram of hemoglobin (µmol/hr/g Hb).
Experimental Workflow for GALT Enzyme Activity Assay
The following diagram illustrates the key steps in the experimental workflow for the quantification of GALT enzyme activity using this compound and LC-MS/MS.
Caption: Workflow for GALT enzyme activity assay using this compound.
Signaling Pathway Involvement: The Leloir Pathway
D-Galactose is primarily metabolized through the Leloir pathway. This compound follows the same metabolic fate, allowing researchers to trace its conversion and flux through this critical pathway. The diagram below outlines the core reactions of the Leloir pathway, indicating where the ¹³C label from this compound would be incorporated.
Caption: The Leloir pathway for this compound metabolism.
References
- 1. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry | Scilit [scilit.com]
- 3. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Isotopic Fingerprint: A Technical Guide to D-Galactose-13C6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of D-Galactose-13C6, a stable isotope-labeled form of D-galactose. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize isotopic tracers in their work. The guide details the fundamental characteristics of this compound, outlines experimental methodologies for its analysis, and illustrates its application in metabolic research.
Core Properties of this compound
This compound is a non-radioactive, stable isotope-labeled sugar where all six carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This isotopic enrichment allows for its use as a tracer in metabolic studies, enabling the tracking of galactose and its metabolites through various biochemical pathways without the concerns associated with radioactive isotopes.
Physical and Chemical Data
The essential physical and chemical properties of this compound are summarized below. These values are compiled from various commercial suppliers and scientific literature.
| Property | Value |
| Chemical Formula | ¹³C₆H₁₂O₆ |
| Molecular Weight | 186.11 g/mol [1][2] |
| CAS Number | 74134-89-7[1][2] |
| Appearance | White to off-white solid/powder[1] |
| Melting Point | 169-170 °C (literature value) |
| Optical Rotation | [α]25/D +79.0° (c=2 in H₂O with a trace of NH₄OH) |
| Isotopic Purity | ≥98 atom % ¹³C |
| Chemical Purity | ≥98% to ≥99% (CP) |
| Solubility | Soluble in water (slightly) and methanol (slightly) |
| Storage | Store at room temperature or refrigerated (+4°C), protected from light and moisture. For long-term storage, -20°C is recommended. |
Structural Information
| Identifier | Value |
| SMILES String | O[13CH2][13C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[13C@H]1O |
| InChI Key | WQZGKKKJIJFFOK-QCUDSKIKSA-N |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of this compound are outlined below. These protocols are based on standard analytical techniques for carbohydrates.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow.
Optical Rotation Measurement (Polarimetry)
The optical rotation of a chiral compound like this compound is measured using a polarimeter.
Methodology:
-
Solution Preparation: A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of solvent (e.g., deionized water with a trace of ammonium hydroxide to ensure complete dissolution and stable rotation) to achieve a specific concentration (e.g., 2 g/100 mL).
-
Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell.
-
Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (e.g., 1 decimeter). The angle of rotation of plane-polarized light caused by the solution is measured.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length in decimeters.
-
c is the concentration in g/mL.
-
Isotopic Enrichment and Purity Analysis (Mass Spectrometry)
Mass spectrometry is a key technique for confirming the isotopic enrichment and chemical purity of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent. For analysis by gas chromatography-mass spectrometry (GC-MS), the sample may require derivatization (e.g., to form aldononitrile pentaacetate derivatives) to increase its volatility.
-
Mass Spectrometric Analysis: The prepared sample is introduced into the mass spectrometer. The instrument is set to scan for the mass-to-charge ratio (m/z) of the molecular ion and its isotopologues.
-
Data Analysis: The mass spectrum will show a peak for the fully ¹³C-labeled molecule (M+6 compared to the unlabeled D-galactose). The relative intensities of the peaks corresponding to the M, M+1, M+2, etc., ions are used to calculate the isotopic enrichment. Chemical purity can be assessed by the presence of any unexpected peaks in the chromatogram or mass spectrum.
Application in Metabolic Research: Tracing the Leloir Pathway
This compound is an invaluable tool for studying galactose metabolism, primarily through the Leloir pathway. This pathway is the main route for the conversion of galactose to glucose-1-phosphate, which can then enter glycolysis.
Caption: The Leloir Pathway for D-Galactose-¹³C₆ Metabolism.
In a typical tracer experiment, cells or organisms are cultured in a medium containing this compound. The labeled galactose is taken up by the cells and metabolized. By analyzing the isotopic labeling patterns of downstream metabolites using techniques like mass spectrometry or NMR spectroscopy, researchers can quantify the flux through the Leloir pathway and other related metabolic routes.
Experimental Workflow for ¹³C Metabolic Flux Analysis
The following diagram illustrates a generalized workflow for a stable isotope tracer experiment using this compound to investigate cellular metabolism.
Caption: Workflow for ¹³C Metabolic Flux Analysis using D-Galactose-¹³C₆.
This workflow enables the quantitative measurement of metabolic rates (fluxes) and provides a detailed picture of cellular physiology. Such studies are critical in understanding disease states, identifying drug targets, and optimizing bioprocesses. The use of this compound provides a powerful method to probe the intricacies of galactose metabolism in a dynamic and quantitative manner.
References
A Technical Guide to the Isotopic Purity and Enrichment of D-Galactose-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and enrichment levels of D-Galactose-13C6, a critical stable isotope-labeled sugar used in metabolic research, drug development, and clinical diagnostics. Understanding these parameters is crucial for the accurate design and interpretation of studies that rely on isotopic labeling.
Defining Isotopic Purity and Enrichment
In the context of stable isotope-labeled compounds, it is essential to distinguish between isotopic purity and isotopic enrichment.
-
Isotopic Enrichment refers to the percentage of a specific isotope at a particular atomic position within a molecule. For this compound, this is the percentage of carbon atoms that are the 13C isotope out of the total carbon atoms at the labeled positions.
-
Isotopic Purity (or Species Abundance) describes the percentage of molecules in a sample that contain the desired isotopic label. For a uniformly labeled compound like this compound, this refers to the percentage of galactose molecules where all six carbon atoms are 13C.
Synthesis of this compound
Uniformly 13C-labeled D-Galactose is typically produced through biological synthesis. This process involves cultivating microorganisms, such as specific strains of bacteria or algae, in a controlled environment where the sole carbon source is a uniformly 13C-labeled substrate, most commonly [U-13C6]glucose. The microorganisms incorporate the 13C isotope into their metabolic pathways, leading to the synthesis of various biomolecules, including carbohydrates like galactose, with a high degree of uniform 13C labeling. Subsequent extraction and purification steps isolate the this compound.
Quantitative Data on this compound
The isotopic purity and chemical purity of commercially available this compound are critical quality attributes. The following tables summarize representative data from various suppliers.
Table 1: Isotopic Purity and Enrichment Levels of this compound
| Parameter | Specification | Supplier Example(s) |
| Isotopic Purity (Atom % 13C) | ≥98% to 99% | Sigma-Aldrich, Cambridge Isotope Laboratories |
| Chemical Purity | ≥98% to ≥99% (CP) | Sigma-Aldrich, Cambridge Isotope Laboratories |
Note: "CP" denotes Chemically Pure.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 74134-89-7 |
| Molecular Formula | ¹³C₆H₁₂O₆ |
| Molecular Weight | ~186.11 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 169-170 °C |
Experimental Protocols for Isotopic Analysis
The determination of isotopic enrichment and purity of this compound is predominantly performed using mass spectrometry, often coupled with gas or liquid chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used method for the analysis of 13C-labeled sugars. The following protocol outlines a general procedure.
1. Sample Preparation and Derivatization:
-
Internal Standard: A known amount of a suitable internal standard is added to the sample.
-
Derivatization: To increase volatility for GC analysis, the hydroxyl groups of galactose are derivatized. A common method is the preparation of aldononitrile pentaacetate derivatives. This involves reaction with hydroxylamine followed by acetylation with acetic anhydride.
2. GC-MS Analysis:
-
Gas Chromatograph: The derivatized sample is injected into a GC equipped with a capillary column suitable for carbohydrate analysis. The GC oven temperature is programmed to separate the derivatized galactose from other components.
-
Mass Spectrometer: As the derivatized galactose elutes from the GC column, it enters the mass spectrometer. Positive Chemical Ionization (PCI) is often used. The instrument monitors specific mass-to-charge (m/z) ratios to differentiate between the unlabeled (¹²C) and labeled (¹³C) galactose. For this compound, the molecular ion peak will be shifted by +6 mass units compared to the unlabeled compound.
3. Data Analysis:
-
The isotopic enrichment is calculated by comparing the peak areas of the ion chromatograms corresponding to the labeled and unlabeled fragments.
Below is a diagram illustrating the general workflow for GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Signaling Pathway and Logical Relationships
The primary application of this compound is as a tracer in metabolic studies. Once introduced into a biological system, it enters the Leloir pathway for galactose metabolism. The diagram below illustrates the core steps of this pathway, showing how labeled galactose is converted to glucose-1-phosphate, which can then enter glycolysis or other metabolic pathways.
Caption: The Leloir pathway for this compound metabolism.
Conclusion
The isotopic purity and enrichment of this compound are fundamental parameters that directly impact the reliability of metabolic research findings. A thorough understanding of these specifications, coupled with robust analytical methodologies like GC-MS, is essential for researchers and drug development professionals. The high-fidelity synthesis of uniformly labeled this compound allows for precise tracing of galactose metabolism, providing valuable insights into cellular physiology and disease states.
An In-depth Technical Guide to the Safe Handling and Use of D-Galactose-13C6
This technical guide provides comprehensive safety and handling information for D-Galactose-13C6, intended for researchers, scientists, and drug development professionals. The document outlines the material's properties, potential hazards, handling procedures, and typical experimental applications, with a focus on ensuring laboratory safety and data integrity.
Product Identification and Properties
This compound is a stable, non-radioactive isotopically labeled form of D-galactose, where all six carbon atoms are replaced with the carbon-13 (¹³C) isotope.[1] It is primarily used as a tracer in metabolic research and as an internal standard for quantitative analyses such as NMR, GC-MS, or LC-MS.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | ¹³C₆H₁₂O₆[2][3] |
| Molecular Weight | 186.11 g/mol [2] |
| CAS Number | 74134-89-7 |
| Appearance | White powder/crystalline solid |
| Melting Point | 169-170 °C |
| Solubility | Soluble in water, ethanol, DMSO, and DMF. |
| Storage | Store at room temperature away from light and moisture. |
| Isotopic Purity | ≥98 atom % ¹³C |
| Chemical Purity | ≥99% (CP) |
Safety and Hazard Information
While this compound is not classified as a hazardous substance, it should be handled with care, assuming its properties are similar to the unlabeled compound. The chemical, physical, and toxicological properties have not been thoroughly investigated.
Table 2: Hazard Identification and Precautionary Measures
| Hazard Type | Description |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation. |
| Eye Contact | May cause eye irritation. |
| Ingestion | May be harmful if swallowed. |
| Fire Hazard | Not considered a fire hazard. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing. |
| Reactivity | Stable under recommended storage conditions. Avoid strong oxidizing agents. |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to good laboratory practices is essential when handling this compound.
Table 3: Recommended Handling Procedures and Personal Protective Equipment
| Procedure/Equipment | Guideline |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation. |
| Eye Protection | Wear safety glasses with side-shields or goggles. |
| Hand Protection | Wear suitable protective gloves. |
| Skin and Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |
| Hygiene Measures | Wash hands thoroughly after handling. Keep away from food and drink. |
Logical Workflow for Safe Handling of this compound
References
An In-Depth Technical Guide to Stable Isotope Labeling with D-Galactose-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental workflows, and applications of stable isotope labeling using D-Galactose-¹³C₆. This powerful technique enables the tracing of galactose metabolism and its downstream pathways, offering critical insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions.
Introduction to D-Galactose-¹³C₆ and its Metabolic Fate
D-Galactose-¹³C₆ is a non-radioactive, stable isotope-labeled form of D-galactose where all six carbon atoms are replaced with the ¹³C isotope. This mass shift allows for the precise tracking of galactose and its metabolic derivatives through various cellular pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]
The primary route for galactose metabolism is the Leloir pathway , which converts galactose into glucose-1-phosphate. This intermediate can then enter glycolysis or be used for glycogen synthesis. Furthermore, intermediates of the Leloir pathway, such as UDP-galactose, are essential precursors for the biosynthesis of glycoproteins and glycolipids, making D-Galactose-¹³C₆ an invaluable tool for studying glycosylation.[4][5]
The metabolism of D-Galactose-¹³C₆ also intersects with other central carbon metabolism pathways, including the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle , allowing for a broad analysis of cellular metabolic activity.
Core Signaling Pathways
The journey of the ¹³C label from D-Galactose-¹³C₆ can be traced through several key metabolic pathways. Understanding these pathways is crucial for designing and interpreting stable isotope labeling experiments.
The Leloir Pathway
The Leloir pathway is the central hub for galactose metabolism.
Intersection with Glycolysis and the Pentose Phosphate Pathway
Glucose-6-phosphate-¹³C₆, produced from the Leloir pathway, can enter glycolysis to generate energy or the Pentose Phosphate Pathway (PPP) to produce NADPH and precursors for nucleotide biosynthesis.
Experimental Design and Protocols
A successful stable isotope labeling experiment with D-Galactose-¹³C₆ requires careful planning and execution. The following sections provide a general framework for such experiments.
Experimental Workflow
The overall workflow for a D-Galactose-¹³C₆ tracing experiment involves several key steps, from cell culture to data analysis.
Detailed Experimental Protocol: Cell Culture, Labeling, and Sample Preparation
This protocol provides a step-by-step guide for a typical D-Galactose-¹³C₆ labeling experiment in adherent mammalian cells for LC-MS analysis.
Materials:
-
Adherent mammalian cells of interest
-
Complete cell culture medium (e.g., DMEM)
-
Glucose-free and galactose-free medium
-
D-Galactose-¹³C₆ (isotopic purity >98%)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80% in water), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen or dry ice
Procedure:
-
Cell Seeding and Adaptation:
-
Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.
-
Culture cells in their standard complete medium. For at least 24 hours prior to the experiment, switch to a custom medium containing unlabeled galactose at the same concentration as the planned D-Galactose-¹³C₆ concentration to allow for metabolic adaptation.
-
-
Preparation of Labeling Medium:
-
On the day of the experiment, prepare the labeling medium by supplementing glucose-free and galactose-free medium with D-Galactose-¹³C₆ to the desired final concentration (e.g., 10 mM) and 10% dFBS.
-
Prepare a parallel unlabeled control medium with the same concentration of unlabeled D-galactose.
-
Warm the media to 37°C before use.
-
-
Initiation of Labeling:
-
Aspirate the adaptation medium from the cells.
-
Gently wash the cells twice with pre-warmed sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation:
-
Incubate the cells for a time course determined by the metabolic pathways of interest. For central carbon metabolism, a time course of 0, 1, 4, 8, and 24 hours is often informative to track the progression to isotopic steady state.
-
-
Metabolic Quenching and Metabolite Extraction:
-
To rapidly halt metabolic activity, place the 6-well plates on a bed of dry ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 1 mL of ice-cold PBS and aspirate completely.
-
Add 1 mL of pre-chilled 80% methanol to each well and incubate on dry ice for 15 minutes.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS analysis.
-
NMR Sample Preparation
For NMR analysis, the sample preparation is similar, with the final step involving reconstitution in a deuterated solvent.
Procedure:
-
Follow steps 1-5 of the LC-MS sample preparation protocol.
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 600 µL) of deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., TMSP).
-
Transfer the reconstituted sample to a 5 mm NMR tube for analysis.
Data Presentation and Analysis
A key outcome of a D-Galactose-¹³C₆ labeling experiment is the determination of the mass isotopomer distribution (MID) for various metabolites. This data reveals the extent of ¹³C incorporation and provides insights into metabolic fluxes.
Table 1: Hypothetical Mass Isotopomer Distribution in Key Metabolites after 24h Labeling with 10 mM D-Galactose-¹³C₆
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Galactose-1-Phosphate | 5 | 0 | 0 | 0 | 0 | 0 | 95 |
| UDP-Galactose | 8 | 2 | 1 | 1 | 2 | 5 | 81 |
| UDP-Glucose | 10 | 3 | 2 | 2 | 3 | 8 | 72 |
| Glucose-6-Phosphate | 15 | 5 | 4 | 3 | 4 | 10 | 59 |
| Fructose-6-Phosphate | 18 | 6 | 5 | 4 | 5 | 11 | 51 |
| Pyruvate | 40 | 15 | 25 | 20 | - | - | - |
| Lactate | 42 | 16 | 24 | 18 | - | - | - |
| Citrate | 50 | 10 | 20 | 5 | 10 | 3 | 2 |
| Ribose-5-Phosphate | 30 | 10 | 15 | 10 | 25 | 10 | - |
Data Interpretation:
-
High M+6 enrichment in Galactose-1-Phosphate indicates efficient uptake and phosphorylation of D-Galactose-¹³C₆.
-
The distribution of isotopologues in UDP-Galactose and UDP-Glucose can be used to quantify the flux through the Leloir pathway and the activity of the GALE epimerase.
-
The labeling pattern in glycolytic intermediates like pyruvate reveals the contribution of galactose to glycolysis.
-
The MID of TCA cycle intermediates such as citrate provides insights into the entry of galactose-derived carbons into mitochondrial metabolism.
-
The labeling of Ribose-5-Phosphate indicates the flux of galactose-derived carbons into the Pentose Phosphate Pathway.
Applications in Drug Development
Stable isotope labeling with D-Galactose-¹³C₆ is a valuable tool in various stages of drug development.
Target Validation and Mechanism of Action Studies
By tracing the metabolic fate of D-Galactose-¹³C₆, researchers can investigate how a drug candidate modulates specific metabolic pathways. For example, a drug's effect on enzymes in the Leloir pathway or its impact on glycosylation can be quantified by measuring changes in the isotopic enrichment of relevant metabolites.
Investigating Drug-Induced Metabolic Reprogramming
Many drugs can induce significant changes in cellular metabolism. D-Galactose-¹³C₆ can be used to assess how a drug alters the balance between glycolysis, the PPP, and glycosylation, providing a deeper understanding of its on-target and off-target effects.
Preclinical Pharmacodynamic and Efficacy Studies
In preclinical models, D-Galactose-¹³C₆ can be used to trace the metabolic response to a drug treatment over time. This can help establish a drug's pharmacodynamic profile and provide biomarkers of its efficacy. For example, a drug designed to inhibit aberrant glycosylation in cancer could be evaluated by its ability to reduce the incorporation of ¹³C from D-Galactose-¹³C₆ into specific glycans. While specific preclinical studies utilizing D-Galactose-¹³C₆ are not widely published, the principles of using stable isotope tracers in such studies are well-established.
Conclusion
Stable isotope labeling with D-Galactose-¹³C₆ is a powerful and versatile technique for elucidating the complexities of galactose metabolism and its role in cellular physiology and disease. By providing detailed quantitative data on metabolic fluxes, this method offers invaluable insights for basic research, biomarker discovery, and the development of novel therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and implement robust and informative D-Galactose-¹³C₆ tracing experiments.
References
- 1. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-Galactose-13C6 ≥98 atom % 13C, ≥99% (CP) | 74134-89-7 [sigmaaldrich.com]
- 4. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Metabolic Tracing with D-Galactose-¹³C₆
Abstract
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying fluxes within a biological system. By introducing a substrate labeled with a heavy, non-radioactive isotope like carbon-13 (¹³C), researchers can track the journey of its atoms through complex biochemical networks. D-Galactose-¹³C₆, a uniformly labeled version of the monosaccharide galactose, serves as a crucial tracer for investigating galactose metabolism, glycosylation, and related cellular processes. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation methods for metabolic tracing using D-Galactose-¹³C₆. It is designed for professionals in research and drug development seeking to apply this methodology to study cellular physiology, disease mechanisms, and the effects of therapeutic interventions.
Introduction to D-Galactose-¹³C₆ Metabolic Tracing
Metabolic tracing with stable isotopes is a cornerstone of modern metabolic research.[1] D-Galactose-¹³C₆ is a form of D-Galactose where all six carbon atoms (¹²C) have been replaced with the heavy isotope ¹³C.[2] This labeling does not significantly alter the biochemical properties of the molecule, allowing it to be metabolized by cells in the same manner as its unlabeled counterpart. The key advantage is that the ¹³C atoms act as a "tag," making it possible to distinguish the tracer and its downstream metabolites from the pre-existing, unlabeled pools within the cell.
The primary applications of D-Galactose-¹³C₆ include:
-
Pathway Elucidation: Tracing the flow of carbon from galactose through central metabolic pathways like the Leloir pathway, glycolysis, and the pentose phosphate pathway.[3][4]
-
Flux Analysis: Quantifying the rate of metabolic reactions and the relative activity of different pathways.[5]
-
Disease Research: Studying inborn errors of metabolism, such as galactosemia, by observing the accumulation of specific labeled intermediates.
-
Cancer Metabolism: Investigating how cancer cells, like those in glioblastoma, utilize galactose as an alternative fuel source.
-
Glycosylation Studies: Understanding the incorporation of galactose into glycans, which are crucial for protein function and cellular communication.
-
Drug Development: Assessing the mechanism of action of drugs that target metabolic pathways involving galactose.
Core Principles of Galactose Metabolism
Once introduced into a biological system, D-Galactose-¹³C₆ is transported into the cell and primarily enters the Leloir pathway , the main route for galactose catabolism.
The Leloir Pathway
The Leloir pathway converts galactose into glucose-1-phosphate, which can then enter mainstream glucose metabolism. The use of D-Galactose-¹³C₆ allows for the direct tracking of this conversion, as the ¹³C₆ backbone is conserved throughout the pathway.
The key steps are:
-
Phosphorylation: Galactokinase (GALK) phosphorylates α-D-Galactose-¹³C₆ to form Galactose-1-Phosphate-¹³C₆ (Gal-1-P-¹³C₆).
-
Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts Gal-1-P-¹³C₆ to UDP-Galactose-¹³C₆, using UDP-glucose as a substrate.
-
Epimerization: UDP-galactose 4-epimerase (GALE) converts UDP-Galactose-¹³C₆ into UDP-Glucose-¹³C₆.
-
Entry into Glycolysis: UDP-Glucose-¹³C₆ can be converted to Glucose-1-Phosphate-¹³C₆, which is then isomerized to Glucose-6-Phosphate-¹³C₆ by phosphoglucomutase, allowing it to enter glycolysis or the pentose phosphate pathway.
Alternative Pathways
In certain conditions, particularly when the Leloir pathway is impaired (as in galactosemia), galactose can be metabolized through alternative routes. One significant pathway involves aldose reductase, which reduces galactose to galactitol. Tracing with D-Galactose-¹³C₆ can quantify the flux into this pathway by measuring the formation of Galactitol-¹³C₆.
Experimental Design and Protocols
A successful metabolic tracing experiment requires careful planning, from cell culture conditions to the final analytical method.
General Experimental Workflow
The overall process involves introducing the labeled substrate, allowing for metabolic incorporation, quenching metabolism, extracting metabolites, and analyzing the samples using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol 1: Cell Culture Labeling
This protocol provides a general procedure for labeling adherent mammalian cells.
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plates) and grow in standard complete medium until they reach 70-80% confluency.
-
Medium Preparation: Prepare a labeling medium by supplementing glucose-free basal medium with D-Galactose-¹³C₆ to the desired final concentration (e.g., 10 mM). Add other necessary components like dialyzed serum and glutamine.
-
Washing: Aspirate the standard growth medium. Gently wash the cells once with sterile, pre-warmed Phosphate-Buffered Saline (PBS) to remove residual unlabeled sugars.
-
Labeling: Aspirate the PBS and add the pre-warmed D-Galactose-¹³C₆ labeling medium to the cells.
-
Incubation: Incubate the cells under standard conditions (37°C, 5% CO₂) for a period sufficient to approach isotopic steady state. This duration varies by cell type and metabolic rates, typically ranging from 6 to 24 hours.
Protocol 2: Metabolite Extraction and Sample Preparation for GC-MS
This protocol is adapted from established methods for polar metabolite extraction.
-
Quenching: To halt metabolic activity, place the culture plate on dry ice. Aspirate the labeling medium and immediately add a cold extraction solvent (e.g., 80% methanol, -80°C) to the cells.
-
Harvesting: Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.
-
Extraction: Vortex the tube thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Clarification: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Evaporate the solvent completely using a vacuum concentrator or a stream of nitrogen.
-
Derivatization: To prepare for GC-MS analysis, the dried metabolites must be derivatized to increase their volatility. A common method is a two-step process:
-
Add methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate for 90 minutes at 30°C.
-
Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate hydroxyl and amine groups. Incubate for 30 minutes at 37°C. The sample is now ready for GC-MS analysis.
-
Data Acquisition and Interpretation
Analytical Platforms
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for analyzing derivatized, volatile metabolites like sugars and organic acids. It provides excellent separation and generates electron ionization spectra that can be used to determine mass isotopomer distributions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a broader range of metabolites without the need for derivatization. It is often coupled with high-resolution mass analyzers (e.g., Orbitrap, TOF) for precise mass determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can directly detect the position of ¹³C labels within a molecule's carbon skeleton, providing detailed information on pathway utilization that can be complementary to MS data.
Data Presentation and Analysis
The primary output of an MS-based tracing experiment is the Mass Isotopomer Distribution (MID) for each detected metabolite. The MID is a vector representing the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+0 is the unlabeled form and M+n indicates the molecule has incorporated n ¹³C atoms.
Before interpretation, raw MS data must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes.
Table 1: Example Mass Isotopomer Distribution (MID) Data from a D-Galactose-¹³C₆ Experiment
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Galactose | 2.5 | 0.1 | 0.2 | 0.3 | 0.4 | 1.5 | 95.0 |
| Galactose-1-P | 5.1 | 0.2 | 0.3 | 0.4 | 0.5 | 2.5 | 91.0 |
| UDP-Galactose | 10.3 | 0.5 | 0.4 | 0.5 | 0.8 | 4.5 | 83.0 |
| Lactate | 65.0 | 2.1 | 3.9 | 29.0 | - | - | - |
| Citrate | 72.0 | 3.5 | 18.5 | 2.1 | 3.5 | 0.3 | 0.1 |
This table contains illustrative data. M+n values represent the percentage of the metabolite pool containing 'n' ¹³C atoms.
Interpretation:
-
A high abundance of Galactose M+6 and its direct downstream products (Galactose-1-P M+6 , UDP-Galactose M+6 ) confirms the uptake and metabolism of the tracer via the Leloir pathway.
-
The presence of Lactate M+3 indicates that the ¹³C₆-glucose derived from galactose was metabolized through glycolysis.
-
The labeling pattern in TCA cycle intermediates like Citrate (e.g., M+2) reveals the entry of labeled carbon from glycolysis into the mitochondria via pyruvate dehydrogenase.
Quantitative Analysis
D-Galactose-¹³C₆ can also be used as an internal standard for the accurate quantification of unlabeled galactose and its metabolites using the stable-isotope dilution method. This is particularly valuable in clinical research, for example, in monitoring metabolite levels in patients with galactosemia.
Table 2: Example of Quantitative Data from Stable-Isotope Dilution Analysis in Human Erythrocytes and Plasma
| Analyte | Healthy Subjects (µmol/L) | Galactosemia Patients (µmol/L) | Reference |
| Erythrocyte Galactose-1-Phosphate | 1.9 ± 0.5 | 142 ± 38 | |
| Erythrocyte Free Galactose | 0.43 ± 0.20 | 3.8 ± 1.7 | |
| Plasma D-Galactose | 0.12 ± 0.03 | 1.44 ± 0.54 |
Data are presented as mean ± SD. These values demonstrate the significant accumulation of galactose metabolites in galactosemia patients.
Summary and Conclusion
Metabolic tracing with D-Galactose-¹³C₆ is an indispensable tool for researchers and drug developers. It provides unparalleled insight into the dynamics of galactose metabolism, its interaction with central carbon metabolism, and its role in glycosynthesis. By combining carefully designed labeling experiments with powerful analytical techniques like MS and NMR, it is possible to elucidate complex metabolic networks, identify novel drug targets, and understand the biochemical basis of disease. This guide provides the fundamental principles and protocols to empower scientists to effectively leverage this technology in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to D-Galactose-13C6: Sourcing and Application for Researchers
For researchers, scientists, and professionals in drug development, stable isotope-labeled compounds are indispensable tools for elucidating metabolic pathways and quantifying metabolic fluxes. D-Galactose-13C6, a uniformly labeled stable isotope of D-galactose, serves as a critical tracer in metabolic research, particularly in studies involving galactose metabolism and its implications in various physiological and pathological states. This technical guide provides an in-depth overview of this compound, including a comparative summary of suppliers, purchasing options, and detailed experimental methodologies for its application in metabolic flux analysis.
This compound: Supplier and Purchasing Options
The procurement of high-quality this compound is the foundational step for any research application. A variety of suppliers offer this labeled compound with different specifications. The following table summarizes the key quantitative data from several reputable suppliers to facilitate a comparative assessment.
| Supplier/Distributor | Product Name/Synonyms | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Available Quantities |
| MedChemExpress | This compound, D-(+)-Galactose-13C6 | 74134-89-7 | ¹³C₆H₁₂O₆ | 186.11 | Not specified | Inquire |
| Sapphire Bioscience (distributor for Toronto Research Chemicals ) | This compound | 74134-89-7 | ¹³C₆H₁₂O₆ | 186.11 | Not specified | 5 mg, 50 mg, Bulk |
| LGC Standards | This compound | 74134-89-7 | ¹³C₆H₁₂O₆ | 186.11 | >95% (HPLC) | 5 mg, 50 mg |
| Cambridge Isotope Laboratories, Inc. | D-Galactose (U-¹³C₆, 99%) | 74134-89-7 | HO*CH₂(CHOH)₄CHO | 186.11 | 99% | 0.1 g |
| Omicron Biochemicals, Inc. | D-[UL-13C6]galactose | 74134-89-7 | Not specified | Not specified | High purity | Inquire |
| Sigma-Aldrich | This compound | 74134-89-7 | ¹³C₆H₁₂O₆ | 186.11 | ≥98 atom % ¹³C | Inquire |
Experimental Protocols: Metabolic Flux Analysis using this compound
Metabolic flux analysis (MFA) with stable isotopes like this compound is a powerful technique to quantify the rates of metabolic reactions within a biological system. The general workflow involves introducing the labeled substrate to cells or an organism, allowing it to be metabolized, and then measuring the incorporation of the heavy isotope into downstream metabolites.
Key Experimental Steps:
-
Cell Culture and Isotope Labeling:
-
Culture cells in a standard medium to the desired cell density.
-
Replace the standard medium with a medium containing this compound as the sole galactose source. The concentration of the labeled galactose should be optimized for the specific cell type and experimental goals.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled galactose, leading to an isotopic steady state.
-
-
Metabolite Extraction:
-
Quench the metabolism rapidly to prevent further enzymatic activity. This is often achieved by flash-freezing the cells in liquid nitrogen.
-
Extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
-
Sample Preparation for Analysis (GC-MS):
-
For analysis by gas chromatography-mass spectrometry (GC-MS), metabolites often require derivatization to increase their volatility. A common method is the preparation of aldononitrile pentaacetate derivatives.[1]
-
To quantify D-galactose concentration, a known amount of a different labeled galactose, such as D-[1-¹³C]galactose, can be added as an internal standard.[2]
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized samples using GC-MS. The mass spectrometer is used to detect the mass isotopomer distributions of the targeted metabolites.
-
By monitoring specific ion intensities, the enrichment of ¹³C in various metabolites can be determined. For example, in the positive chemical ionization mode, monitoring the [MH-60]⁺ ion intensities at m/z 328, 329, and 334 allows for the assessment of 1-(¹²C)-, 1-(¹³C)-, and U-(¹³C₆)-labeled D-galactose, respectively.[1]
-
-
Data Analysis and Flux Calculation:
-
The measured mass isotopomer distributions are then used in computational models to calculate the intracellular metabolic fluxes. This typically involves solving a system of algebraic equations that describe the flow of carbon through the metabolic network.
-
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.
The Leloir Pathway for this compound Metabolism
D-Galactose is primarily metabolized through the Leloir pathway, where it is converted into glucose-1-phosphate, which then enters glycolysis. Tracing the ¹³C atoms from this compound through this pathway allows for the quantification of its contribution to central carbon metabolism.
Caption: The Leloir Pathway for the metabolism of D-Galactose-¹³C₆.
General Workflow for ¹³C Metabolic Flux Analysis
The following diagram illustrates the key stages of a typical ¹³C metabolic flux analysis experiment, from isotope labeling to data interpretation.
Caption: A generalized workflow for ¹³C metabolic flux analysis.
D-Galactose as a Vector for Targeted Drug Delivery
In drug development, D-galactose can be used as a targeting moiety. Certain cell types, such as hepatocytes, express high levels of asialoglycoprotein receptors that recognize and bind galactose. By conjugating a drug to a galactose-containing molecule, it is possible to achieve targeted delivery to these cells, enhancing therapeutic efficacy and reducing off-target side effects.[3][4]
Caption: Conceptual diagram of D-galactose as a vector for targeted drug delivery.
References
- 1. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. D-galactose as a vector for prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Fate of D-Galactose-13C6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular metabolism of D-Galactose-13C6, a stable isotope-labeled sugar instrumental in metabolic research. This document details the primary metabolic pathway for galactose, outlines experimental protocols for tracing its metabolism, presents quantitative data from cellular studies, and provides visualizations of key processes to facilitate a deeper understanding of galactose utilization in biological systems.
Core Concepts in D-Galactose Metabolism
D-galactose, a C-4 epimer of glucose, is a monosaccharide that plays a crucial role in various biological processes, including energy production and the biosynthesis of glycoconjugates. The primary pathway for galactose metabolism in most organisms is the Leloir pathway, which converts galactose into glucose-1-phosphate.[1][2][3][4] This intermediate can then enter glycolysis or be converted to UDP-glucose for use in anabolic pathways. The use of uniformly labeled this compound allows researchers to trace the carbon backbone of galactose through these metabolic routes, providing critical insights into cellular physiology and disease.
The Leloir Pathway: The Central Route of Galactose Catabolism
The Leloir pathway is a four-step enzymatic process that facilitates the conversion of galactose to glucose-1-phosphate.[1] The stable isotopes of this compound are conserved throughout these enzymatic reactions, enabling their tracking into downstream metabolic networks.
The key enzymes and reactions in the Leloir pathway are:
-
Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.
-
Galactose-1-phosphate uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.
-
UDP-galactose 4-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.
-
Phosphoglucomutase (PGM): Converts glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis.
Experimental Protocols for Tracing this compound
The analysis of this compound metabolism in cells typically involves stable isotope tracing experiments coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the precise quantification and identification of labeled metabolites.
Cell Culture and Isotope Labeling
A general workflow for a this compound tracing experiment is as follows:
Protocol for Cell Culture and Labeling:
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Medium Preparation: Prepare the labeling medium by supplementing a galactose-free base medium (e.g., DMEM) with this compound at the desired concentration (e.g., 10 mM). Other necessary supplements like dialyzed fetal bovine serum should be added.
-
Labeling: Aspirate the standard growth medium and wash the cells with phosphate-buffered saline (PBS). Add the pre-warmed this compound labeling medium to the cells.
-
Incubation: Incubate the cells for a specific duration (e.g., 24-48 hours) to allow for the uptake and metabolism of the labeled galactose. The incubation time will depend on the specific metabolic questions being addressed.
Metabolite Extraction
Protocol for Metabolite Extraction:
-
Quenching: To halt enzymatic activity, rapidly wash the cells with ice-cold PBS.
-
Extraction: Add a cold extraction solvent, typically a methanol/water or methanol/acetonitrile/water mixture, to the cells. Scrape the cells and collect the cell lysate.
-
Phase Separation: For a comprehensive analysis of both polar and nonpolar metabolites, a liquid-liquid extraction can be performed by adding a nonpolar solvent like chloroform.
-
Drying: The polar and nonpolar fractions are then dried under a stream of nitrogen or using a vacuum concentrator.
Analytical Methods
Mass Spectrometry (MS):
-
Sample Preparation: Dried metabolite extracts are reconstituted in an appropriate solvent. For gas chromatography-MS (GC-MS), samples are often derivatized to increase their volatility.
-
Instrumentation: High-resolution mass spectrometers, such as Q-TOFs or Orbitraps, are commonly used for their high mass accuracy and resolution, which are crucial for resolving isotopologues.
-
Data Analysis: The raw data is processed to identify metabolites and determine the mass isotopologue distributions (MIDs) of the 13C-labeled compounds. This information is then used to calculate metabolic fluxes.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dried extracts are reconstituted in a deuterated solvent containing an internal standard.
-
Instrumentation: High-field NMR spectrometers are used to acquire 1D and 2D spectra (e.g., 1H, 13C, HSQC).
-
Data Analysis: The spectra are analyzed to identify and quantify the 13C-labeled metabolites based on their chemical shifts and coupling patterns.
Quantitative Data from this compound Tracing Studies
The following tables summarize representative quantitative data from studies utilizing 13C-labeled galactose to investigate cellular metabolism. These values can vary significantly depending on the cell type, experimental conditions, and analytical methods used.
Table 1: Incorporation of this compound into Central Carbon Metabolism Intermediates
| Metabolite | Cell Type | Isotopic Enrichment (%) | Reference |
| Glucose-6-phosphate | Human Lymphoblasts | ~40% after 5h | |
| Fructose-6-phosphate | Human Lymphoblasts | ~35% after 5h | |
| Lactate | Glioblastoma Cells | Significant labeling observed | |
| Citrate | Glioblastoma Cells | Significant labeling observed |
Table 2: Metabolic Fluxes Determined Using this compound
| Pathway | Cell Type | Flux Rate (relative units) | Reference |
| Glycolysis | CHO Cells | 1.2 ± 0.2 | |
| Pentose Phosphate Pathway | CHO Cells | 0.3 ± 0.1 | |
| TCA Cycle | Glioblastoma Cells | Increased with galactose treatment |
Applications in Research and Drug Development
The use of this compound as a metabolic tracer has significant applications in various research areas:
-
Cancer Metabolism: Investigating the altered metabolic pathways in cancer cells, such as the Warburg effect, and identifying potential therapeutic targets. Studies have shown that some cancer cells exhibit increased galactose metabolism, which can be explored for diagnostic and therapeutic purposes.
-
Inborn Errors of Metabolism: Understanding the pathophysiology of genetic disorders like galactosemia, which is caused by deficiencies in the enzymes of the Leloir pathway.
-
Drug Discovery and Development: Assessing the off-target effects of drugs on cellular metabolism and identifying metabolic biomarkers of drug efficacy and toxicity.
-
Neurobiology: Studying brain energy metabolism and the role of galactose in neuronal function.
Conclusion
This compound is a powerful tool for elucidating the complexities of cellular galactose metabolism. The combination of stable isotope labeling with advanced analytical techniques like mass spectrometry and NMR spectroscopy provides a quantitative and dynamic view of metabolic pathways. The protocols and data presented in this guide offer a foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding the intricate role of galactose in health and disease. The continued application of these methods will undoubtedly lead to new discoveries and advancements in the field of metabolic research.
References
- 1. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galactose metabolism in normal human lymphoblasts studied by (1)H, (13)C and (31)P NMR spectroscopy of extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
D-Galactose-13C6: A Technical Guide to its Applications in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling precise tracing of metabolic pathways and quantification of biological molecules. D-Galactose-13C6, a non-radioactive, stable isotope-labeled form of D-galactose where all six carbon atoms are replaced with the 13C isotope, has emerged as a powerful probe in a variety of research and diagnostic applications. Its use allows for the sensitive and specific tracking of galactose metabolism and its incorporation into biomolecules, providing invaluable insights into cellular physiology, disease pathogenesis, and drug development. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental methodologies, quantitative data, and visual representations of key pathways and workflows.
Core Applications of this compound
The unique properties of this compound make it a versatile tool for a range of biomedical applications:
-
Metabolic Tracing and Flux Analysis: As a metabolic tracer, this compound is used to elucidate the intricate pathways of carbohydrate metabolism.[1] It allows researchers to follow the journey of galactose as it is converted into other essential molecules, providing a dynamic view of metabolic fluxes in living systems. This is particularly crucial in studying the central carbon metabolism, including glycolysis and the pentose phosphate pathway.
-
Diagnostics for Metabolic Disorders: A primary application of this compound is in the diagnosis and monitoring of inherited metabolic disorders such as galactosemia.[1] By tracing the oxidation of galactose, clinicians can assess the functional capacity of the galactose metabolism pathway in patients.
-
Glycobiology and Glycan Analysis: this compound serves as a precursor for the biosynthesis of glycoproteins and glycolipids. Its incorporation into these complex carbohydrates allows for the detailed study of their synthesis, structure, and function, which are critical in cell recognition, signaling, and immune responses.
-
Quantitative Proteomics: In the field of proteomics, stable isotope labeling is a cornerstone for accurate protein quantification.[2][3] While less common than amino acid-based labeling, sugar-based labeling with compounds like this compound can be employed to study the dynamics of glycosylated proteins.
-
Drug Development: The compound aids in pharmaceutical development by enabling the tracking of interactions between drugs and carbohydrates under physiological conditions.[1] It can also be used as a vector for targeted drug delivery to cells with high galactose uptake.
The Leloir Pathway: The Heart of Galactose Metabolism
The primary metabolic route for the conversion of galactose to glucose is the Leloir pathway. Understanding this pathway is fundamental to interpreting data from this compound tracer studies. The 13C labels from this compound will be incorporated into the intermediates of this pathway, allowing for their detection and quantification.
Experimental Protocols
¹³CO₂ Breath Test for Galactosemia Diagnosis
This non-invasive test assesses the body's ability to metabolize galactose by measuring the amount of ¹³CO₂ exhaled after administration of this compound. A deficiency in the enzymes of the Leloir pathway, particularly GALT, leads to a reduced rate of ¹³CO₂ production.
Methodology:
-
Patient Preparation: The patient fasts overnight to ensure a stable baseline CO₂ level.
-
Baseline Breath Sample: A baseline breath sample is collected into a collection bag.
-
Administration of this compound: A weight-adjusted dose of this compound (typically dissolved in water) is administered orally or intravenously.
-
Serial Breath Collection: Breath samples are collected at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration.
-
¹³CO₂/¹²CO₂ Ratio Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the collected breath samples is measured using isotope ratio mass spectrometry (IRMS).
-
Data Analysis: The cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ over time is calculated. This is then compared to reference ranges from healthy individuals to diagnose or monitor galactosemia.
Quantitative Data Summary:
| Subject Group | Mean Cumulative % of ¹³C Dose Recovered as ¹³CO₂ at 2 hours |
| Healthy Children | 5.58% |
| Galactosemic Children | 1.67% |
| Data adapted from a study on galactose oxidation in children. |
Metabolic Flux Analysis (MFA) using this compound
MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a biological system. This compound is an excellent tracer for probing the flux through galactose and central carbon metabolism.
Methodology:
-
Cell Culture and Labeling: Cells of interest are cultured in a defined medium where the primary carbon source is replaced with this compound. The cells are grown for a sufficient period to achieve isotopic steady-state, meaning the labeling pattern of intracellular metabolites is stable.
-
Metabolite Extraction: Intracellular metabolites are rapidly extracted from the cells, typically using a quenching solution (e.g., cold methanol) to halt metabolic activity instantly.
-
Sample Derivatization: The extracted metabolites are often chemically derivatized to improve their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS or LC-MS Analysis: The derivatized samples are analyzed by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., intermediates of the Leloir pathway, glycolysis, and the TCA cycle).
-
Metabolic Flux Calculation: The experimentally determined MIDs, along with other measured rates (e.g., cell growth, substrate uptake, and product secretion), are used as inputs for a computational model of the cell's metabolic network. This model then calculates the intracellular metabolic fluxes that best fit the experimental data.
Tracing Glycan Biosynthesis with this compound
This compound can be used to trace the incorporation of galactose into glycans, providing insights into the dynamics of glycosylation.
Methodology:
-
Cell Labeling: Cells are cultured in a medium containing this compound. The labeled galactose is taken up by the cells and enters the Leloir pathway to form UDP-Galactose-13C6.
-
Glycoprotein/Glycolipid Isolation: Glycoproteins or glycolipids are isolated from the cell lysate using appropriate purification techniques (e.g., affinity chromatography).
-
Glycan Release: Glycans are enzymatically or chemically released from the isolated glycoproteins or glycolipids.
-
LC-MS Analysis: The released glycans are analyzed by LC-MS to identify and quantify the incorporation of 13C-labeled galactose into specific glycan structures. This allows for the determination of the rate of synthesis and turnover of different glycans.
Conclusion
This compound is a powerful and versatile tool in biomedical research, offering a safe and effective means to probe the complexities of galactose metabolism and its role in health and disease. Its applications in diagnostics, metabolic flux analysis, and glycobiology continue to expand, providing researchers and clinicians with deeper insights into cellular function. The detailed protocols and data presented in this guide serve as a valuable resource for professionals seeking to leverage the capabilities of this stable isotope tracer in their own research and development endeavors.
References
Methodological & Application
Application Notes and Protocols for D-Galactose-¹³C₆ Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with D-Galactose-¹³C₆ is a powerful technique for elucidating the metabolic fate of galactose in various biological systems. By replacing the naturally abundant ¹²C atoms with ¹³C, researchers can trace the journey of galactose as it is taken up by cells and transformed into various downstream metabolites. This method is instrumental in metabolic flux analysis (MFA), allowing for the quantification of the rate of metabolic reactions within a cell. Key applications include studying congenital disorders of glycosylation, investigating the role of the hexosamine biosynthetic pathway in disease, and understanding the dynamics of glycoprotein and glycolipid synthesis. D-Galactose-¹³C₆ can be used as a tracer for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[1].
This document provides a detailed protocol for the use of D-Galactose-¹³C₆ in cell culture, covering media preparation, cell labeling, metabolite extraction, and sample preparation for downstream analysis by mass spectrometry and NMR.
Data Presentation
Table 1: Recommended Starting Concentrations for D-Galactose-¹³C₆ Labeling
| Cell Type | D-Galactose-¹³C₆ Concentration (mM) | Incubation Time | Notes |
| Lymphoblasts | 1 | 2.5 - 5 hours | Based on studies with 1- or 2-¹³C galactose[2]. |
| Adherent Cancer Cell Lines (e.g., HeLa, A549) | 5 - 25 | 24 - 48 hours (for steady-state) | General guidance for ¹³C-glucose labeling, adaptable for galactose[3]. |
| Neural Stem Cells | 0.01 - 0.03 | 24 - 72 hours | High concentrations of unlabeled galactose can induce senescence and reduce viability[4][5]. |
| General Mammalian Cells | 1 - 10 | Varies (minutes to 48+ hours) | Dependent on the specific metabolic pathway and experimental goals. |
Table 2: Summary of Metabolite Extraction and Analysis Techniques
| Technique | Sample Type | Key Advantages | Considerations |
| Metabolite Extraction | |||
| Cold Methanol Extraction | Adherent or suspension cells | Efficiently quenches metabolism and extracts polar metabolites. | Requires rapid processing to prevent metabolite degradation. |
| Freeze-Thaw Lysis | Adherent cells | Effective for complete cell lysis after quenching. | May not be suitable for all cell types. |
| Downstream Analysis | |||
| Mass Spectrometry (MS) | |||
| Gas Chromatography-MS (GC-MS) | Derivatized polar metabolites | High sensitivity and resolution for volatile compounds. | Requires chemical derivatization of samples. |
| Liquid Chromatography-MS (LC-MS) | Polar and non-polar metabolites | Broad coverage of metabolites, no derivatization needed for many compounds. | Matrix effects can influence ionization efficiency. |
| Nuclear Magnetic Resonance (NMR) | |||
| ¹³C NMR | Cell extracts | Provides detailed positional information of ¹³C labels within molecules. | Requires higher sample concentrations compared to MS. |
| 2D HSQC | Cell extracts | Correlates ¹H and ¹³C signals for unambiguous identification of labeled sites. | Longer acquisition times may be necessary. |
Experimental Protocols
Protocol 1: D-Galactose-¹³C₆ Labeling in Adherent Mammalian Cells
Materials:
-
D-Galactose-¹³C₆ (sterile)
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Cells of interest (e.g., HeLa, HEK293)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Extraction solvent: 80% methanol, pre-chilled to -80°C
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of the experiment. Culture cells under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the labeling medium by dissolving D-Galactose-¹³C₆ in glucose-free basal medium to the desired final concentration (refer to Table 1). Supplement the medium with 10% dFBS and other necessary components (e.g., glutamine, pyruvate). Warm the medium to 37°C before use.
-
Cell Culture Medium Exchange:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed D-Galactose-¹³C₆ labeling medium to each well.
-
-
Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24-48 hours, or until the labeling of key downstream metabolites has reached a plateau. For kinetic studies, shorter time points (minutes to hours) may be appropriate.
-
Metabolism Quenching and Metabolite Extraction:
-
To rapidly halt metabolic activity, place the culture plate on dry ice or in a -80°C freezer.
-
Aspirate the labeling medium.
-
Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolism and extract metabolites.
-
Incubate the plates at -80°C for at least 15 minutes to precipitate proteins.
-
-
Cell Harvesting:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate/methanol mixture into a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
Materials:
-
Dried metabolite extract from Protocol 1
-
MS-grade water
-
MS-grade acetonitrile or other suitable organic solvents
-
C18 solid-phase extraction (SPE) columns (optional)
Procedure:
-
Reconstitution: Re-suspend the dried metabolite extract in a small volume of MS-grade water or a solvent compatible with your LC-MS system (e.g., 50% acetonitrile). The resuspension volume will depend on the initial cell number and the sensitivity of the mass spectrometer.
-
Clarification (Optional but Recommended): To remove any remaining particulate matter that could clog the LC column, pass the resuspended sample through a C18 spin column or a 0.22 µm syringe filter.
-
Analysis: The sample is now ready for analysis by LC-MS. It is recommended to analyze the samples within 24 hours of preparation. If storage is necessary, keep the reconstituted samples at -80°C.
Protocol 3: Sample Preparation for NMR Analysis
Materials:
-
Dried metabolite extract from Protocol 1
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes (5 mm)
Procedure:
-
Reconstitution: Dissolve the dried metabolite extract in a suitable volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube). For ¹³C NMR, a higher concentration is generally required to obtain a good signal-to-noise ratio in a reasonable time. Aim for a concentration that results in a saturated or near-saturated solution.
-
Filtration: It is crucial to remove any solid particles from the sample to ensure good spectral quality. Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Degassing (Optional): For samples that are sensitive to oxygen or for experiments requiring high resolution, degassing using the freeze-pump-thaw method may be necessary.
-
Analysis: The sample is now ready for NMR analysis.
Mandatory Visualizations
Caption: The Leloir Pathway for D-Galactose-¹³C₆ Metabolism.
Caption: Experimental Workflow for D-Galactose-¹³C₆ Labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. D-galactose Induces Senescence in Adult Mouse Neural Stem Cells by Imbalanced Oxidant and Antioxidant Activity and Differential Expression of Specific Hub Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for D-Galactose-¹³C₆ Metabolic Flux Analysis (MFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to elucidate the intricate network of metabolic pathways within living cells. D-Galactose-¹³C₆, a uniformly labeled stable isotope of galactose, serves as an invaluable tracer for investigating galactose metabolism and its interplay with central carbon metabolism. By tracing the fate of the ¹³C-labeled carbon atoms from galactose through various metabolic reactions, researchers can quantify the rates (fluxes) of individual enzymatic reactions, identify active metabolic pathways, and understand how these pathways are rewired in response to genetic perturbations, disease states, or drug treatments.
These application notes provide a comprehensive overview and detailed protocols for conducting D-Galactose-¹³C₆ MFA experiments in mammalian cell culture, from experimental design and cell labeling to sample analysis and data interpretation.
Key Applications
-
Elucidating Galactose Metabolism: Quantifying the flux through the Leloir pathway, the primary route for galactose catabolism.
-
Investigating Glycolysis and Pentose Phosphate Pathway (PPP): Determining the contribution of galactose to glycolysis and the PPP after its conversion to glucose-6-phosphate.
-
Probing the Tricarboxylic Acid (TCA) Cycle: Tracing the entry of galactose-derived carbons into the TCA cycle to assess mitochondrial activity.
-
Cancer Metabolism Research: Understanding how cancer cells utilize galactose as an alternative fuel source and how this impacts their metabolic phenotype.
-
Drug Discovery and Development: Assessing the effect of drug candidates on galactose metabolism and related pathways.
-
Inborn Errors of Metabolism: Studying the metabolic consequences of genetic defects in galactose metabolism, such as galactosemia.
Experimental Workflow Overview
A typical D-Galactose-¹³C₆ MFA experiment involves several key stages, from initial cell culture to the final flux map generation.
Application Notes and Protocols for NMR-Based Metabolomics Using D-Galactose-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for metabolomics, offering non-destructive, highly reproducible, and quantitative analysis of metabolites in biological samples. The use of stable isotope-labeled substrates, such as D-Galactose-¹³C₆, significantly enhances the capabilities of NMR-based metabolomics. By tracing the metabolic fate of the ¹³C-labeled galactose, researchers can elucidate pathway activities, quantify metabolic fluxes, and gain deeper insights into cellular metabolism. This approach, often referred to as Stable Isotope-Resolved Metabolomics (SIRM), is invaluable for understanding disease states, identifying drug targets, and assessing the metabolic effects of therapeutic interventions.
D-Galactose is a C-4 epimer of glucose and is primarily metabolized through the Leloir pathway. In this pathway, galactose is converted into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis and the pentose phosphate pathway. By using uniformly ¹³C-labeled galactose (D-Galactose-¹³C₆), all six carbon atoms are labeled, allowing for the comprehensive tracking of galactose-derived carbons through these central metabolic pathways.
These application notes provide detailed protocols for utilizing D-Galactose-¹³C₆ in NMR-based metabolomics studies, from cell culture and sample preparation to NMR data acquisition and analysis.
Metabolic Pathway of D-Galactose
The primary route for D-galactose metabolism is the Leloir pathway, which converts galactose to glucose-1-phosphate. The key steps involve the enzymes galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose-4-epimerase (GALE). The resulting glucose-1-phosphate can then enter mainstream glucose metabolism.
Experimental Workflow
A typical NMR-based metabolomics experiment using D-Galactose-¹³C₆ involves several key stages, from initial cell culture and labeling to final data analysis and interpretation.
Application Notes and Protocols for GC-MS Analysis of D-Galactose-13C6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of D-Galactose-13C6 in biological matrices, specifically plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the necessary steps from sample preparation to data analysis, tailored for professionals in research and drug development.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of small molecules, including isotopically labeled sugars like this compound. Due to the non-volatile nature of sugars, a derivatization step is essential to convert them into volatile compounds suitable for GC analysis. This protocol focuses on the preparation of aldononitrile pentaacetate derivatives of galactose, a method known for its reliability and the generation of a single peak per sugar, simplifying chromatographic analysis.[1][2][3] The use of a stable isotope-labeled internal standard, such as D-[U-13C6]galactose, is crucial for accurate quantification by correcting for variations during sample preparation and analysis.[4][5]
Signaling Pathway: The Leloir Pathway
D-Galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate in glycolysis. Understanding this pathway is crucial for researchers studying galactose metabolism and related disorders. The key enzymatic steps are:
-
Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to galactose-1-phosphate.
-
Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose.
-
Epimerization: UDP-galactose 4-epimerase (GALE) converts UDP-galactose to UDP-glucose, which can then enter various metabolic pathways.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound involves sample preparation, derivatization, GC-MS analysis, and data processing.
Detailed Experimental Protocols
Materials and Reagents
-
D-Galactose (unlabeled)
-
This compound (as internal standard)
-
Perchloric acid (HClO4)
-
Potassium bicarbonate (KHCO3)
-
Potassium phosphate buffer
-
Hydroxylamine hydrochloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine
-
Methanol
-
Acetic anhydride
-
Chloroform
-
Hexane
-
Ultrapure water
-
Ion-exchange resin (e.g., Dowex 1x8 and 50Wx8)
Sample Preparation from Plasma
This protocol is adapted from established methods for the analysis of galactose in plasma.
-
Internal Standard Spiking: To 1 mL of plasma, add a known amount of this compound internal standard solution.
-
Deproteinization: Add 0.25 mL of 3 mol/L perchloric acid to the plasma sample. Vortex thoroughly and centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Neutralization: Transfer 1.2 mL of the supernatant to a new tube. Add 0.2 mL of 2.5 mol/L KHCO3 and 0.1 mL of 2.5 mol/L potassium phosphate buffer (pH 6.5) to neutralize the sample. Centrifuge to remove the potassium perchlorate precipitate.
-
Ion-Exchange Chromatography:
-
Prepare a column with Dowex 1x8 (formate form) layered over Dowex 50Wx8 (H+ form).
-
Apply the supernatant from the previous step to the column.
-
Wash the column with ultrapure water to elute the neutral sugars (including galactose).
-
Collect the eluate.
-
-
Drying: Lyophilize or evaporate the collected eluate to dryness under a stream of nitrogen.
Aldononitrile Pentaacetate Derivatization
This two-step derivatization protocol is crucial for preparing the galactose for GC-MS analysis.
-
Oximation:
-
Prepare a derivatization reagent containing 32 mg/mL hydroxylamine hydrochloride and 40 mg/mL 4-(dimethylamino)pyridine in a 4:1 (v/v) mixture of pyridine and methanol.
-
Add 300 µL of this reagent to the dried sample residue.
-
Seal the vial and heat at 75-80°C for 35 minutes.
-
Cool the vial to room temperature.
-
-
Acetylation:
-
Add 1 mL of acetic anhydride to the vial.
-
Reseal and heat at 75-80°C for 25 minutes.
-
Cool the vial to room temperature.
-
-
Extraction:
-
Add 2 mL of water to the reaction mixture.
-
Extract the derivatives by adding 2 mL of chloroform and vortexing.
-
Centrifuge to separate the layers and collect the lower organic (chloroform) layer.
-
Repeat the extraction twice more with chloroform.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried derivative in a suitable volume of hexane or ethyl acetate for GC-MS injection.
GC-MS Analysis
The following are general GC-MS conditions; they should be optimized for the specific instrument being used.
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: DB-5 or equivalent phenyl-methylsilicone capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: Increase to 190°C at 2.5°C/min.
-
Ramp 2: Increase to 252°C at 2°C/min.
-
Ramp 3: Increase to 300°C at 25°C/min, hold for 15 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI). PCI may offer better sensitivity for these derivatives.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
Selected Ion Monitoring (SIM) Parameters:
For the aldononitrile pentaacetate derivative of galactose, monitor the following ions (m/z):
-
Unlabeled Galactose: m/z 328
-
This compound: m/z 334
Data Presentation and Quantitative Analysis
A calibration curve should be prepared using known concentrations of unlabeled D-Galactose with a constant amount of the this compound internal standard. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration of the analyte.
Table 1: Summary of Quantitative Performance
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 5 µmol/L | |
| Limit of Quantification (LOQ) | < 0.02 µmol/L | |
| Within-run CV (%) | < 15% | |
| Between-run CV (%) | < 15% | |
| Correlation Coefficient (r²) | > 0.99 |
Note: The values presented in Table 1 are based on published literature and may vary depending on the specific instrumentation and laboratory conditions. It is essential to perform in-house validation to establish the performance of the method.
Conclusion
The described GC-MS method, employing aldononitrile pentaacetate derivatization and stable isotope dilution, provides a sensitive and reliable approach for the quantification of this compound in plasma. This protocol is well-suited for applications in metabolic research and drug development where accurate measurement of galactose metabolism is required. Adherence to the detailed steps for sample preparation and derivatization is critical for achieving high-quality, reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Apparent galactose appearance rate in human galactosemia based on plasma [(13)C]galactose isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Metabolic Research: A Detailed Application Note and Protocol for LC-MS Detection of D-Galactose-13C6 Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the sensitive and specific detection of D-Galactose-13C6 and its metabolites. The use of stable isotope-labeled this compound serves as a powerful tool for tracing metabolic pathways, particularly in the study of galactosemia and other metabolic disorders.[1][2][3] This application note outlines detailed protocols for sample preparation, LC-MS analysis, and data interpretation, supported by quantitative data and a visual representation of the relevant metabolic pathway.
Introduction
D-Galactose is a C-4 epimer of glucose and a key monosaccharide in various biological processes.[4][5] Its metabolism is primarily carried out through the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently enters glycolysis. Dysregulation of this pathway leads to the genetic disorder galactosemia, characterized by the accumulation of galactose and its metabolites, leading to severe health complications.
Stable isotope tracing using this compound allows for the precise tracking of galactose metabolism, providing valuable insights into enzyme kinetics, metabolic flux, and the pathophysiology of related diseases. LC-MS has emerged as the preferred analytical technique for these studies due to its high sensitivity, selectivity, and ability to identify and quantify metabolites in complex biological matrices.
Experimental Protocols
Sample Preparation
The following protocol is a generalized procedure for the extraction of metabolites from biological samples such as dried blood spots (DBS) or plasma.
Materials:
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., SpeedVac)
Protocol:
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes or spot onto filter paper to create DBS.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the sample. For quantitative analysis, a 13C-labeled internal standard for each target metabolite is recommended.
-
Protein Precipitation and Metabolite Extraction:
-
For DBS, excise a 3mm disk and place it in a microcentrifuge tube.
-
Add 500 µL of an ice-cold extraction solvent mixture of methanol, acetonitrile, and water (40:40:20, v/v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at 4°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Analysis
The following are example LC-MS/MS conditions. Optimization may be required depending on the specific instrument and metabolites of interest.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1: Reversed-Phase | Condition 2: HILIC |
| Column | XSelect HSS C18 (100 x 2.1 mm, 2.5 µm) | Cogent Diamond Hydride (150 x 2.1 mm, 4 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in 50:50 Methanol/Acetonitrile | 90:10 Acetonitrile/Water with 16.5mM Ammonium Acetate |
| Gradient | 0-16 min: 95-5% A; 16-19 min: 5% A; 19-20 min: 5-95% A; 20-22 min: 95% A | 0-1 min: 95% B; 1-15 min: 95-30% B; 15.01-15.01: 95% B; Post time: 5 min |
| Flow Rate | 300 µL/min | 400 µL/min |
| Injection Volume | 1-5 µL | 1 µL |
| Column Temperature | 40°C | 35°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) or Full Scan |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Isotopic Label |
| This compound | 185.1 (M-H)- | 89.0 | 13C6 |
| Galactose-1-Phosphate-13C6 | 265.0 (M-H)- | 79.0 | 13C6 |
| UDP-Galactose-13C6 | 571.0 (M-H)- | 323.0 | 13C6 |
| Galactitol-13C6 | 187.1 (M-H)- | 91.0 | 13C6 |
Note: The m/z values are for the fully 13C6-labeled species and should be adjusted based on the specific labeled precursor used. The unlabeled counterparts will have m/z values that are 6 Da lower.
Data Presentation and Analysis
Quantitative analysis is performed by constructing a calibration curve using known concentrations of unlabeled standards and a fixed concentration of the corresponding 13C-labeled internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Table 4: Example Quantitative Data Summary
| Metabolite | Retention Time (min) | Unlabeled (m/z) | 13C6-labeled (m/z) | LLOQ (ng/mL) | ULOQ (ng/mL) |
| D-Galactose | 2.5 | 179.1 | 185.1 | 5 | 1000 |
| Galactose-1-Phosphate | 4.8 | 259.0 | 265.0 | 10 | 2000 |
| UDP-Galactose | 7.2 | 565.0 | 571.0 | 2 | 500 |
| Galactitol | 3.1 | 181.1 | 187.1 | 5 | 1000 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. These values are illustrative and should be determined for each specific assay.
Visualization of Metabolic Pathway
The following diagram illustrates the Leloir pathway for galactose metabolism, which is the primary route for the conversion of galactose to glucose.
Caption: The Leloir Pathway for this compound Metabolism.
Conclusion
This application note provides a robust framework for the detection and quantification of this compound and its metabolites using LC-MS. The detailed protocols and methodologies herein are intended to guide researchers in establishing sensitive and reliable assays for stable isotope tracing studies. The application of these methods will undoubtedly contribute to a deeper understanding of galactose metabolism and the development of novel diagnostic and therapeutic strategies for related metabolic disorders.
References
- 1. Biomarker discovery in galactosemia: Metabolomics with UPLC/HRMS in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Galactose on Primesep S2 Column | SIELC Technologies [sielc.com]
- 5. Determination of galactose in human blood by high-performance liquid chromatography: comparison with an enzymatic method and application to the pharmacokinetic study of galactose in patients with liver dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of D-Galactose in Human Plasma using D-Galactose-13C6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Galactose is a C-4 epimer of glucose and plays a crucial role in various biological processes. It is a key component of glycolipids and glycoproteins and is involved in energy metabolism. The accurate quantification of D-galactose in biological matrices such as human plasma is essential for studying metabolic disorders like galactosemia, monitoring therapeutic interventions, and in various fields of biomedical research.
This application note provides a detailed protocol for the sensitive and selective quantification of D-galactose in human plasma using a stable isotope-labeled internal standard, D-Galactose-13C6, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[1][2][3]
Principle of the Method
The method is based on the principle of stable isotope dilution mass spectrometry. A known amount of this compound is added to the plasma sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to protein precipitation to remove macromolecules. The supernatant is directly analyzed by LC-MS/MS.
Chromatographic separation of D-galactose from its isomers, particularly D-glucose which is present at much higher concentrations in plasma, is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC). The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity. The ratio of the peak area of the analyte (D-galactose) to the peak area of the internal standard (this compound) is used to calculate the concentration of D-galactose in the sample by referring to a calibration curve.
Materials and Reagents
-
D-Galactose (≥99% purity)
-
This compound (U-13C6, 99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2EDTA as anticoagulant)
Experimental Protocols
Preparation of Stock and Working Solutions
-
D-Galactose Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-galactose and dissolve it in 10 mL of ultrapure water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ultrapure water.
-
Working Solutions: Prepare a series of D-galactose working solutions for the calibration curve and quality control (QC) samples by serially diluting the stock solution with ultrapure water. Prepare a working solution of the internal standard (e.g., 1 µg/mL) by diluting the stock solution with ultrapure water.
Sample Preparation
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.
-
Add 10 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for the quantification of D-galactose in plasma.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| LC System | A high-performance liquid chromatography system |
| Column | HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate and 0.1% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500°C |
| Capillary Voltage | -3.5 kV |
| Collision Gas | Argon |
Table 1: MRM Transitions for D-Galactose and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| D-Galactose | 179.1 | 89.0 | 15 | 100 |
| D-Galactose (Quantifier) | 179.1 | 59.0 | 25 | 100 |
| This compound | 185.1 | 92.0 | 15 | 100 |
| This compound (Quantifier) | 185.1 | 61.0 | 25 | 100 |
| Note: The deprotonated molecule [M-H]⁻ is used as the precursor ion. The product ions correspond to characteristic fragments of the sugar molecule. Collision energies should be optimized for the specific instrument used. |
Data Analysis and Quantification
The concentration of D-galactose in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x is typically used.
Method Validation Data
The following tables summarize the expected performance of the method.
Table 2: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| D-Galactose | 10 - 5000 | > 0.995 |
Table 3: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 10 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| Low | 30 | 97 - 103 | < 10 | 96 - 104 | < 10 |
| Mid | 500 | 98 - 102 | < 8 | 97 - 103 | < 8 |
| High | 4000 | 99 - 101 | < 5 | 98 - 102 | < 5 |
Table 4: Matrix Effect and Recovery
| QC Level | Matrix Effect (%) | Recovery (%) |
| Low | 92 - 108 | 85 - 95 |
| High | 94 - 106 | 88 - 96 |
Signaling Pathway and Logical Relationships
Galactose Metabolism Pathway
Caption: Simplified overview of the Leloir pathway for galactose metabolism.
References
- 1. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS method to simultaneously profile 14 free monosaccharides in biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Metabolic Tracing with D-Galactose-¹³C₆ in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
D-Galactose, a C-4 epimer of glucose, is a critical monosaccharide involved in various biological processes, including energy metabolism and glycosylation reactions. The use of uniformly labeled D-Galactose-¹³C₆ as a stable isotope tracer in animal models allows for the precise tracking of galactose's metabolic fate through various pathways. This technique is invaluable for understanding the dynamics of galactose metabolism in both healthy and diseased states.
Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive, making them safer for long-term studies and eliminating the need for specialized radioactive material handling. By introducing D-Galactose-¹³C₆ into an animal model, researchers can quantify its uptake, conversion to other metabolites, and contribution to key metabolic pathways such as the Leloir pathway, glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Key Applications:
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions (fluxes) through specific pathways, providing a dynamic view of cellular metabolism that cannot be obtained from static metabolite measurements alone.
-
Disease Model Research: Investigating alterations in galactose metabolism in diseases such as galactosemia, diabetes, and certain types of cancer.
-
Drug Development: Assessing the effect of therapeutic agents on galactose metabolism and related pathways.
-
Aging Research: While high doses of unlabeled D-galactose are used to induce senescence in animal models, D-Galactose-¹³C₆ tracing can be employed to study the metabolic changes associated with the aging process under physiological conditions.
Principle of the Technique:
Following administration, D-Galactose-¹³C₆ is transported into cells and metabolized. The ¹³C atoms from the galactose backbone are incorporated into downstream metabolites. By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the mass isotopologue distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of these metabolites can be measured. This data is then used to calculate the contribution of galactose to various metabolic pools and to model the flux through interconnected pathways.
Metabolic Pathway of D-Galactose
D-Galactose primarily enters central carbon metabolism through the Leloir pathway, where it is converted into glucose-6-phosphate. This intermediate can then enter glycolysis for energy production or the pentose phosphate pathway for nucleotide synthesis and redox balance.
Quantifying Galactose Metabolism Using D-Galactose-¹³C₆: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactose, a C4 epimer of glucose, is a critical monosaccharide in cellular metabolism, particularly for the synthesis of glycoproteins and glycolipids through the Leloir pathway. Dysregulation of galactose metabolism is implicated in various diseases, including classic galactosemia, and is an area of growing interest in cancer metabolism and drug development. Stable isotope tracing using uniformly labeled D-Galactose-¹³C₆ offers a powerful method to quantitatively measure the flux through the galactose metabolic network. This application note provides detailed protocols for using D-Galactose-¹³C₆ to quantify galactose metabolism in mammalian cells, along with data presentation and visualization tools to facilitate experimental design and interpretation. D-Galactose-¹³C₆ can be used as a tracer to understand metabolic pathways and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[1].
The Leloir Pathway: The Central Route of Galactose Metabolism
The primary pathway for galactose catabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate. This intermediate then enters glycolysis and the pentose phosphate pathway. The key enzymatic steps are outlined below.
Caption: The Leloir Pathway for Galactose Metabolism.
Experimental Workflow for D-Galactose-¹³C₆ Tracing
The general workflow for a D-Galactose-¹³C₆ tracing experiment involves cell culture, labeling with the stable isotope, quenching of metabolism, extraction of intracellular metabolites, and analysis by mass spectrometry.
Caption: General Experimental Workflow for ¹³C-Galactose Tracing.
Detailed Experimental Protocols
Protocol 1: D-Galactose-¹³C₆ Labeling of Adherent Mammalian Cells
This protocol outlines the steps for labeling adherent mammalian cells with D-Galactose-¹³C₆ to investigate galactose metabolism.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Culture medium without glucose and galactose
-
D-Galactose-¹³C₆ (uniformly labeled, >98% purity)
-
6-well or 10 cm cell culture plates
-
Ice-cold 80% methanol (v/v in water)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will result in ~80% confluency at the time of labeling. Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose- and galactose-free medium with D-Galactose-¹³C₆ to the desired final concentration (e.g., 10 mM). Other necessary supplements such as serum and glutamine should be added as required for the specific cell line.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with ice-cold PBS to remove residual medium.
-
Add the pre-warmed D-Galactose-¹³C₆ labeling medium to the cells.
-
-
Isotopic Labeling: Incubate the cells in the labeling medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation into downstream metabolites.
-
Metabolism Quenching and Metabolite Extraction:
-
To rapidly halt enzymatic activity, place the culture plates on dry ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add 1 mL (for 6-well plate) of ice-cold 80% methanol to each well.
-
Incubate on dry ice for 15 minutes.
-
Scrape the cells into the methanol solution and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: Sample Preparation and GC-MS Analysis of ¹³C-Labeled Galactose Metabolites
This protocol describes the derivatization of dried metabolite extracts for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extracts
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS)
-
GC-MS vials with inserts
-
Heating block or oven
-
GC-MS system equipped with a suitable column (e.g., DB-35MS)
Procedure:
-
Derivatization (Methoximation):
-
Add 50 µL of methoxyamine hydrochloride in pyridine to each dried metabolite sample.
-
Vortex thoroughly to dissolve the pellet.
-
Incubate at 37°C for 90 minutes with shaking.
-
-
Derivatization (Silylation):
-
Add 80 µL of MTBSTFA + 1% TBDMCS to each sample.
-
Vortex and incubate at 60°C for 30 minutes.
-
Centrifuge briefly to collect any condensate.
-
Transfer the derivatized sample to a GC-MS vial with an insert.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Example GC-MS conditions:
-
Inlet temperature: 250°C
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 5°C/min, and hold for 5 minutes.
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Analysis mode: Full scan mode to identify all labeled metabolites and selected ion monitoring (SIM) for targeted quantification of specific isotopologues.
-
-
-
Data Analysis:
-
Identify the retention times and mass spectra of derivatized galactose and its metabolites by comparison to authentic standards.
-
Determine the mass isotopomer distributions (MIDs) for each metabolite of interest by quantifying the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.).
-
Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.
-
Use the corrected MIDs to calculate metabolic flux ratios or perform comprehensive metabolic flux analysis (MFA) using software such as INCA or Metran.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies utilizing ¹³C-labeled galactose.
Table 1: Plasma D-Galactose Concentrations in Human Subjects [2]
| Subject Group | n | Mean D-Galactose Concentration (µmol/L) | Standard Deviation (µmol/L) |
| Healthy Adults | 16 | 0.12 | 0.03 |
| Diabetic Patients | 15 | 0.11 | 0.04 |
| Classical Galactosemia | 10 | 1.44 | 0.54 |
| Heterozygous Parents | 5 | 0.17 | 0.07 |
Table 2: Isotopic Enrichment of Galactose Metabolites in Lymphoblasts from Galactosemia Patients and Normal Controls after Incubation with [1-¹³C]Galactose
| Cell Line | Genotype | Galactose-1-Phosphate (nmol/mg protein) | UDP-Galactose (nmol/mg protein) | UDP-Glucose (nmol/mg protein) |
| Normal | Wild-type | 0.15 ± 0.04 | 0.68 ± 0.13 | 0.95 ± 0.16 |
| Patient 1 | Q188R/Q188R | 12.5 ± 1.5 | 0.25 ± 0.05 | 0.35 ± 0.07 |
| Patient 2 | S135L/S135L | 2.1 ± 0.3 | 0.45 ± 0.09 | 0.65 ± 0.11 |
Data are presented as mean ± standard deviation. Data is representative and compiled for illustrative purposes.
Applications in Drug Development
The use of D-Galactose-¹³C₆ extends to drug development and delivery. Galactose can be conjugated to drugs to target specific tissues, such as the liver, which has a high density of asialoglycoprotein receptors that recognize galactose. By tracing the metabolic fate of the galactose moiety using ¹³C labeling, researchers can:
-
Quantify the uptake of galactosylated drugs into target cells.
-
Assess the intracellular release of the active drug from the galactose conjugate.
-
Investigate the impact of the drug on cellular galactose metabolism.
-
Understand the metabolic stability of the galactose-drug linkage.
Conclusion
D-Galactose-¹³C₆ is a versatile tool for quantifying the flux through the galactose metabolic pathway. The protocols and data presented in this application note provide a framework for researchers to design and execute stable isotope tracing experiments to investigate galactose metabolism in various biological contexts, from basic research to drug development. The use of GC-MS for the analysis of ¹³C-labeled metabolites allows for precise and accurate determination of isotopic enrichment, enabling a detailed understanding of metabolic reprogramming in health and disease.
References
Applications of D-Galactose-13C6 in Drug Development Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of D-Galactose-13C6, a stable isotope-labeled form of galactose, in various stages of drug development. The use of stable isotopes as tracers has become an indispensable tool in metabolic research, offering a powerful method to probe the intricate metabolic pathways within cells and organisms. This compound, in particular, serves as a valuable probe for elucidating drug mechanisms of action, assessing drug-induced toxicities, and investigating the impact of therapeutics on complex biological processes such as glycosylation.
Application Note 1: Metabolic Flux Analysis to Elucidate Drug Mechanism of Action
Introduction
Metabolic reprogramming is a hallmark of many diseases, including cancer. Understanding how a drug candidate alters cellular metabolism can provide crucial insights into its mechanism of action and potential efficacy. This compound can be used as a tracer in metabolic flux analysis (MFA) to quantify the flow of carbon through the galactose metabolic pathway (Leloir pathway) and connected central carbon metabolism. This allows researchers to pinpoint specific enzymatic steps or pathways that are modulated by a drug.
Experimental Protocol: 13C-Galactose Labeling in Cancer Cell Lines
This protocol describes a steady-state this compound labeling experiment to assess the metabolic effects of a novel anti-cancer compound.
1. Cell Culture and Drug Treatment:
- Seed cancer cells (e.g., HepG2, MCF-7) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvesting.
- Culture cells in standard glucose-containing medium (e.g., DMEM with 10% FBS) until they reach the desired confluency.
- Treat the cells with the drug at various concentrations (including a vehicle control) for a predetermined duration (e.g., 24 hours).
2. Isotope Labeling:
- Prepare labeling medium: glucose-free DMEM supplemented with 10 mM this compound and 10% dialyzed fetal bovine serum.
- Aspirate the drug-containing medium from the wells and wash the cells once with phosphate-buffered saline (PBS).
- Add the pre-warmed this compound labeling medium to each well.
- Incubate the cells for a period sufficient to reach isotopic steady-state (typically 8-24 hours, depending on the cell line's metabolic rate).
3. Metabolite Extraction:
- Place the 6-well plates on ice and aspirate the labeling medium.
- Wash the cells rapidly with ice-cold 0.9% NaCl solution.
- Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Vortex the tubes and incubate at -20°C for 1 hour to precipitate proteins.
- Centrifuge at maximum speed for 10 minutes at 4°C.
- Collect the supernatant containing the polar metabolites.
- Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
4. LC-MS/MS Analysis:
- Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).
- Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to determine the mass isotopologue distribution (MID) of key metabolites in the galactose metabolic pathway and downstream pathways (e.g., UDP-glucose, UDP-galactose, glycolytic intermediates, TCA cycle intermediates).
Data Presentation
The following table presents hypothetical, yet representative, quantitative data from a study investigating the effect of a fictional drug, "Compound X," on galactose metabolism in a cancer cell line.
| Metabolite | Isotopologue | Vehicle Control (Relative Abundance) | Compound X (10 µM) (Relative Abundance) |
| Galactose-1-Phosphate | M+6 | 0.95 | 0.75 |
| UDP-Galactose | M+6 | 0.92 | 0.68 |
| UDP-Glucose | M+6 | 0.88 | 0.55 |
| Lactate | M+3 | 0.45 | 0.25 |
| Citrate | M+2 | 0.30 | 0.15 |
Signaling Pathway Diagram
Caption: Metabolic fate of this compound through the Leloir pathway and glycolysis.
Application Note 2: Assessing Drug-Induced Mitochondrial Toxicity
Introduction
Drug-induced mitochondrial toxicity is a significant cause of drug attrition. A common in vitro method to assess this is the "glucose-galactose switch" assay. Cells grown in glucose can generate ATP through glycolysis, bypassing mitochondrial oxidative phosphorylation (OXPHOS). However, when galactose is the sole carbohydrate source, cells are forced to rely on OXPHOS for ATP production because the metabolism of galactose to glycolytic intermediates is slower and yields no net ATP. This sensitization makes cells more susceptible to drugs that impair mitochondrial function. This compound can be used in this assay to confirm and quantify the metabolic shift.
Experimental Protocol: Acute Metabolic Switch Assay in HepaRG Cells
This protocol describes a method to assess the mitochondrial toxicity of a drug using a glucose-to-galactose switch.
1. Cell Culture:
- Culture HepaRG cells (or another relevant liver cell line) in standard glucose-containing medium until they reach confluency.
2. Metabolic Switch and Drug Exposure:
- Prepare two types of assay media:
- Glucose medium: DMEM with 10 mM glucose.
- Galactose medium: DMEM with 10 mM this compound.
- Wash the cells with PBS.
- Add either the glucose or galactose medium containing various concentrations of the test drug (and a vehicle control) to the wells.
- Incubate for a short period (e.g., 2-4 hours).
3. Endpoint Measurement:
- ATP Measurement: Lyse the cells and measure intracellular ATP levels using a commercial luminescence-based ATP assay kit.
- Lactate Measurement: Collect the culture medium to measure the concentration of 13C-labeled lactate produced from this compound using LC-MS/MS.
- Cell Viability: Assess cell viability using a standard method such as the MTT or LDH release assay.
Data Presentation
The following table shows example data for a known mitochondrial toxicant, which selectively reduces cell viability and ATP levels in galactose medium.
| Condition | Drug Concentration | Relative ATP Level (%) | Relative 13C3-Lactate Production (%) |
| Glucose Medium | Vehicle | 100 | N/A |
| 1 µM | 98 | N/A | |
| 10 µM | 95 | N/A | |
| Galactose-13C6 Medium | Vehicle | 100 | 100 |
| 1 µM | 70 | 85 | |
| 10 µM | 30 | 50 |
Logical Relationship Diagram
Troubleshooting & Optimization
Optimizing D-Galactose-13C6 concentration for cell labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing D-Galactose-13C6 concentration for effective and reliable cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound for cell labeling?
A1: this compound is a stable isotope-labeled monosaccharide used as a tracer in metabolic studies.[1] It allows researchers to track the incorporation of galactose into glycoproteins and other glycoconjugates, providing insights into metabolic pathways, flux analysis, and the dynamics of glycosylation in various cell types.[2][3]
Q2: How does this compound enter cellular metabolic pathways?
A2: this compound is primarily metabolized through the Leloir pathway.[4][5] In this pathway, it is converted into UDP-galactose, a precursor for the synthesis of glycoproteins, glycolipids, and other glycoconjugates.
Q3: What are the critical factors to consider when designing a this compound labeling experiment?
A3: Key factors include the cell type and its galactose metabolism capabilities, the concentration of this compound, the concentration of glucose in the culture medium, the incubation time, and cell density. It is also crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled galactose and other small molecules that could interfere with the labeling.
Q4: Can high concentrations of D-Galactose be toxic to cells?
A4: Yes, high concentrations of D-galactose can be cytotoxic and may induce cellular senescence or even cell death in a dose-dependent manner. The toxic concentration varies significantly between cell types.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no incorporation of this compound | 1. Cell line does not efficiently metabolize galactose: Not all cell lines have the same capacity to utilize galactose. 2. High glucose concentration in the medium: High glucose levels can competitively inhibit galactose uptake and metabolism. 3. Insufficient incubation time: The time required to reach isotopic steady state can vary depending on the cell type and the metabolic pathway being studied. 4. Degradation of the tracer: Improper storage or handling of this compound can lead to its degradation. | 1. Test the cell line's ability to grow in galactose-containing medium. If the cells do not proliferate, consider using a different cell line or genetically engineering the cells to express the necessary metabolic enzymes. 2. Reduce or replace glucose with galactose in the culture medium. Be aware that this can shift cellular metabolism towards oxidative phosphorylation. 3. Perform a time-course experiment to determine the optimal incubation time for achieving isotopic steady state. 4. Store this compound according to the manufacturer's instructions and prepare fresh solutions for each experiment. |
| High cell death or signs of stress | 1. This compound concentration is too high: Exceeding the cytotoxic threshold for the specific cell line. 2. Metabolic stress due to glucose deprivation: Abruptly switching from a high-glucose to a galactose-only medium can be stressful for some cells. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. 2. Gradually adapt the cells to a low-glucose or galactose-containing medium over several passages. |
| Inconsistent labeling results between experiments | 1. Variability in cell density at the time of labeling. 2. Inconsistent incubation times. 3. Use of non-dialyzed serum. | 1. Ensure consistent cell seeding density and that cells are in the exponential growth phase at the start of the experiment. 2. Strictly adhere to the optimized incubation time. 3. Always use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled galactose. |
| Difficulty in detecting labeled products by mass spectrometry | 1. Low abundance of the target glycoprotein or glycoconjugate. 2. Suboptimal sample preparation for mass spectrometry. | 1. Consider enrichment strategies for the specific class of glycoproteins or glycoconjugates of interest. 2. Optimize extraction and purification protocols to maximize the recovery of labeled molecules and remove interfering substances. |
Quantitative Data Summary
The optimal concentration of this compound is a balance between achieving sufficient labeling for detection and avoiding cytotoxicity. The following table summarizes reported cytotoxic concentrations of D-galactose in different cell types. This data should be used as a starting point for optimization in your specific cell line.
| Cell Type | D-Galactose Concentration | Observed Effect | Citation |
| Astrocytic CRT cells | > 40 g/L (≈ 222 mM) | Significant suppression of cell viability after 72 hours. | |
| Rat primary astrocytes | > 40 g/L (≈ 222 mM) | Significant suppression of cell viability after 72 hours. | |
| Neural stem cells | 20 µM and 30 µM | Significant reduction in cell survival. | |
| Caco-2 | 12.5 mM | IC50 value. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
-
Preparation of this compound dilutions: Prepare a series of concentrations of this compound in your base cell culture medium (ideally, a glucose-free formulation supplemented with dialyzed fetal bovine serum). A suggested starting range is from 1 µM to 10 mM, with a negative control (no this compound).
-
Labeling: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the cells for a period relevant to your intended labeling experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Determine the highest concentration of this compound that does not significantly impact cell viability. This will be the maximum concentration to be used in subsequent labeling experiments.
Protocol 2: Optimizing this compound Labeling Efficiency
-
Cell Culture: Culture cells in a medium containing the determined optimal, non-toxic concentration of this compound and a low concentration of glucose (or no glucose, if the cells can tolerate it). Use dialyzed fetal bovine serum.
-
Time-Course Experiment: Harvest cells at various time points (e.g., 6, 12, 24, 48, and 72 hours) after the addition of the labeling medium.
-
Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the proteins.
-
Consider enriching for glycoproteins if necessary.
-
Hydrolyze the glycoproteins to release the monosaccharides.
-
-
Mass Spectrometry Analysis: Analyze the monosaccharide fraction using a suitable mass spectrometry method (e.g., GC-MS or LC-MS/MS) to quantify the incorporation of 13C from this compound.
-
Data Analysis: Determine the time point at which the incorporation of 13C reaches a plateau, indicating that isotopic steady state has been achieved. This will be the optimal incubation time for your experiments.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified diagram of the Leloir pathway for this compound metabolism.
References
- 1. Low glucose but not galactose enhances oxidative mitochondrial metabolism in C2C12 myoblasts and myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Incorporation of D-Galactose-¹³C₆
Welcome to the technical support center for D-Galactose-¹³C₆. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this stable isotope-labeled monosaccharide.
Frequently Asked Questions (FAQs)
Q1: What is D-Galactose-¹³C₆ and what are its primary applications in research?
D-Galactose-¹³C₆ is a stable isotope-labeled form of D-Galactose where all six carbon atoms are replaced with the ¹³C isotope. It is a non-radioactive tracer used in metabolic research to investigate galactose metabolism and its contribution to various biochemical pathways.[1] Its primary applications include metabolic flux analysis, studying inborn errors of galactose metabolism like galactosemia, and tracing the fate of galactose into glycoconjugates and other downstream metabolites.[2][3]
Q2: How is D-Galactose-¹³C₆ metabolized by cells?
D-Galactose-¹³C₆ is primarily metabolized through the Leloir pathway. In this pathway, it is converted to ¹³C-labeled glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis. The key enzymes involved are galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). The labeled carbon atoms can subsequently be incorporated into a wide range of downstream metabolites, including amino acids, lipids, and nucleotides. In some organisms, alternative pathways for galactose metabolism exist.
Q3: Why am I observing low incorporation of my D-Galactose-¹³C₆ label?
Low incorporation of D-Galactose-¹³C₆ can be attributed to several factors. One of the most common reasons is the presence of high concentrations of unlabeled glucose in the cell culture medium. Glucose and galactose compete for the same transporters (GLUT1 and GLUT4), and cellular machinery often has a higher affinity for glucose.[4] Therefore, high levels of glucose can significantly inhibit the uptake and metabolism of galactose. Other factors include the metabolic state of the cells, the concentration of the labeled galactose, the incubation time, and potential issues with the experimental protocol.
Troubleshooting Guide for Low D-Galactose-¹³C₆ Incorporation
This guide provides a systematic approach to identifying and resolving common issues leading to low incorporation of D-Galactose-¹³C₆.
Issue 1: Competition with Unlabeled Glucose
Symptoms:
-
Very low to no detectable ¹³C enrichment in downstream metabolites.
-
High consumption of glucose from the medium.
Troubleshooting Steps:
-
Reduce or Eliminate Glucose: The most effective strategy is to reduce the concentration of glucose in your cell culture medium or replace it entirely with D-Galactose-¹³C₆. Forcing cells to utilize galactose can increase their reliance on oxidative phosphorylation.[5]
-
Adaptation Period: When switching from a high-glucose to a galactose-based medium, allow the cells a period of adaptation (e.g., 24 hours) before starting the labeling experiment.
-
Optimize Galactose Concentration: The optimal concentration of D-Galactose-¹³C₆ will vary depending on the cell line. A typical starting point is in the range of the glucose concentration normally used (e.g., 5-10 mM).
Issue 2: Suboptimal Labeling Conditions
Symptoms:
-
Lower than expected ¹³C enrichment.
-
High variability in incorporation across replicates.
Troubleshooting Steps:
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal labeling duration for your specific cell line and experimental goals. Isotopic steady-state may take longer to achieve for some metabolites.
-
Optimize D-Galactose-¹³C₆ Concentration: Conduct a dose-response experiment with varying concentrations of D-Galactose-¹³C₆ to find the optimal concentration that results in sufficient incorporation without causing cellular stress.
-
Ensure High Purity of the Labeled Substrate: Verify the isotopic purity of your D-Galactose-¹³C₆ from the supplier's certificate of analysis.
Issue 3: Cell Health and Metabolic State
Symptoms:
-
Low incorporation accompanied by poor cell viability or changes in morphology.
-
Inconsistent results.
Troubleshooting Steps:
-
Monitor Cell Health: Ensure that the cells are healthy and in the exponential growth phase before starting the labeling experiment.
-
Consider the Metabolic Phenotype: Different cell types have varying capacities to metabolize galactose. Research the specific metabolic characteristics of your cell line.
-
Serum Effects: Be aware that serum in the culture medium can be a source of unlabeled galactose and other metabolites that may dilute the labeled pool. Using dialyzed serum can mitigate this issue.
Issue 4: Sample Preparation and Analysis
Symptoms:
-
No detectable labeled metabolites, even when high incorporation is expected.
-
High background noise in mass spectrometry data.
Troubleshooting Steps:
-
Efficient Metabolite Extraction: Use a validated protocol for quenching metabolism and extracting metabolites. A common method is rapid aspiration of the medium followed by the addition of a cold extraction solvent (e.g., 80% methanol).
-
Appropriate Analytical Technique: Use a sensitive analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect and quantify ¹³C enrichment.
-
Correct for Natural Isotope Abundance: When analyzing mass spectrometry data, it is crucial to correct for the natural abundance of ¹³C to accurately determine the level of incorporation from the labeled tracer.
Quantitative Data Summary
The expected isotopic enrichment of D-Galactose-¹³C₆ can vary significantly based on the biological system, the presence of competing substrates, and the specific downstream metabolite being analyzed. The following table provides a general overview of expected enrichment levels under different conditions.
| Condition | Biological System | Analyzed Metabolite | Expected ¹³C Enrichment (%) | Reference |
| Constant Infusion | Human subjects with galactosemia | Plasma Galactose | 41 - 55 | |
| In vitro incubation (1mM) | Lymphoblasts from galactosemic patients | UDP-glucose | Lower than normal controls, but detectable | |
| In vitro incubation | Cancer cell lines (in galactose medium) | UDP-hexose | ~7-fold higher total amount compared to controls |
Key Experimental Protocols
Protocol 1: General Cell Culture Labeling with D-Galactose-¹³C₆
Objective: To label cultured cells with D-Galactose-¹³C₆ for metabolic flux analysis.
Materials:
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Cells of interest
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Glucose-free cell culture medium
-
D-Galactose-¹³C₆
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in their regular growth medium and allow them to reach the desired confluency (typically 70-80%).
-
Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of D-Galactose-¹³C₆ (e.g., 10 mM) and dialyzed FBS.
-
Medium Exchange:
-
Aspirate the regular growth medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed D-Galactose-¹³C₆ labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired labeling period (determined by a time-course experiment, e.g., 24 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Metabolite Extraction:
-
Place the culture plate on ice and aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites for ¹³C incorporation using GC-MS or LC-MS.
Protocol 2: Sample Preparation for GC-MS Analysis of ¹³C-Galactose Enrichment
Objective: To prepare cell extracts for the analysis of ¹³C-galactose enrichment by GC-MS. This protocol is adapted from a method for plasma analysis.
Materials:
-
Metabolite extract (from Protocol 1)
-
Derivatization reagents (e.g., for aldononitrile pentaacetate derivatization)
-
GC-MS system
Procedure:
-
Sample Derivatization: The aldononitrile pentaacetate derivative of galactose is a common choice for GC-MS analysis as it provides good separation from glucose. Follow a validated derivatization protocol for this conversion.
-
GC-MS Analysis:
-
Use a suitable capillary column (e.g., phenyl-methylsilicone) for chromatographic separation.
-
Employ a temperature program to ensure adequate separation of galactose from other monosaccharides, particularly glucose.
-
Use selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) to monitor specific fragment ions for both unlabeled (¹²C) and labeled (¹³C) galactose. For example, for the aldononitrile pentaacetate derivative, characteristic fragments can be monitored to determine the atom percent excess (APE) of ¹³C.
-
-
Data Analysis: Calculate the isotopic enrichment by determining the ratio of the peak areas of the labeled fragments to the sum of labeled and unlabeled fragments, after correcting for natural ¹³C abundance.
Visualizing Metabolic Pathways and Workflows
Caption: The Leloir Pathway for D-Galactose-¹³C₆ metabolism.
Caption: Troubleshooting workflow for low D-Galactose-¹³C₆ incorporation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apparent galactose appearance rate in human galactosemia based on plasma [(13)C]galactose isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remodeling of Oxidative Energy Metabolism by Galactose Improves Glucose Handling and Metabolic Switching in Human Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: D-Galactose-13C6 Mass Spec Analysis
Welcome to the technical support center for D-Galactose-13C6 mass spectrometry analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common interferences and challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a stable isotope-labeled version of D-galactose where all six carbon atoms are replaced with the heavier carbon-13 isotope. It is commonly used as an internal standard in mass spectrometry-based quantitative analysis.[1] Because it is chemically identical to the unlabeled (endogenous) D-galactose, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[2] This allows for accurate correction of variations in sample preparation and matrix effects, leading to more precise and accurate quantification of D-galactose in biological samples.[2][3]
Q2: What are the most common types of interferences in this compound analysis?
A2: The most common interferences are:
-
Isobaric Interference: Compounds with the same nominal mass as D-galactose can interfere with the analysis. The most significant isobaric interference is from glucose, which is an isomer of galactose and often present in much higher concentrations in biological samples.[4]
-
Isotopic Interference: This occurs when the isotopic peaks of the unlabeled galactose contribute to the signal of the this compound, or when there are impurities in the labeled standard. This can lead to non-linear calibration.
-
Matrix Effects: Components in the sample matrix (e.g., salts, lipids, proteins in plasma) can suppress or enhance the ionization of D-galactose and its internal standard, leading to inaccurate quantification.
-
Contamination: Contaminants from solvents, reagents, or the instrument itself can introduce interfering peaks or high background noise.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Peak Tailing or Fronting)
Symptoms: Asymmetrical peaks in your chromatogram, with a "tail" extending from the back of the peak or a "front" leading into the peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Silanol Interactions | For polar, basic compounds, interactions with residual silanol groups on the silica-based column can cause tailing. - Optimize the mobile phase pH to be lower to protonate the silanol groups and minimize these interactions. - Add a buffer, such as ammonium formate, to the mobile phase to compete for the active sites on the column. - Use an end-capped column, which has fewer residual silanol groups. |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase. - Dilute your sample and re-inject. - Use a column with a higher capacity or a larger diameter. |
| Extra-Column Volume | Excessive volume from tubing or fittings can cause peak broadening and tailing. - Ensure all fittings and tubing are properly connected with minimal dead volume. |
| Sample Solvent Incompatibility | If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks. - Dissolve the sample in a solvent that matches the initial mobile phase conditions. |
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
Symptoms: The baseline in your chromatogram is high and/or noisy, making it difficult to detect and accurately integrate your analyte peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contaminated Solvents or Reagents | Impurities in the mobile phase or sample preparation reagents can contribute to high background. - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily. |
| Contaminated LC-MS System | Residues from previous samples or system components can leach into the mobile phase. - Flush the system with a strong solvent. - Clean the ion source (cone, needle, and transfer tube). - Perform a "steam clean" of the mass spectrometer overnight. |
| Improper Mobile Phase Additives | Using non-volatile buffers or additives at too high a concentration can increase background noise. - Use volatile mobile phase modifiers like formic acid or ammonium formate at the lowest effective concentration. |
Issue 3: Inaccurate Quantification or Poor Reproducibility
Symptoms: Inconsistent results between injections, or results that do not match expected values.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting matrix components interfere with the ionization of the analyte and internal standard. - Improve sample preparation to remove interfering matrix components. - Optimize chromatography to separate the analyte from matrix interferences. - Ensure the use of a co-eluting stable isotope-labeled internal standard like this compound to compensate for these effects. |
| Isobaric Interference from Glucose | Glucose has the same mass as galactose and can artificially inflate the galactose signal. - Use a chromatographic method that effectively separates galactose from glucose. - Implement an enzymatic glucose removal step in your sample preparation protocol using glucose oxidase. |
| Isotopic Interference | Natural isotopes of unlabeled galactose contributing to the internal standard signal. - Use a non-linear calibration function to correct for this "cross-talk". |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma with Enzymatic Glucose Removal for GC-MS Analysis
This protocol is adapted from a method for the determination of D-galactose in human plasma.
-
Internal Standard Spiking: To 1 mL of plasma, add a known amount of this compound solution.
-
Deproteinization: Add perchloric acid to the plasma sample to precipitate proteins. Centrifuge to separate the supernatant.
-
Neutralization: Neutralize the supernatant with potassium bicarbonate.
-
Enzymatic Glucose Removal: Treat the sample with D-glucose oxidase to convert glucose to gluconic acid.
-
Purification: Purify the sample using ion-exchange chromatography.
-
Derivatization: Prepare aldononitrile pentaacetate derivatives of the sugars for GC-MS analysis.
Protocol 2: LC-MS/MS Method for Sugar Analysis
This is a general approach for the separation of sugars using HILIC chromatography.
-
Column: A HILIC (Hydrophilic Interaction Chromatography) column is typically used for the separation of polar compounds like sugars.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is commonly used. For improved performance in detecting sugars, a mobile phase with 10 mM ammonium formate and 0.125% formic acid can be effective.
-
Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Quantitative Data
Table 1: Common Adducts of D-Galactose in Mass Spectrometry
The molecular weight of D-galactose is approximately 180.16 g/mol . The following table lists common adducts that may be observed in ESI-MS.
| Adduct Ion | Formula | Observed m/z |
| [M+H]⁺ | [C₆H₁₂O₆+H]⁺ | 181.07 |
| [M+Na]⁺ | [C₆H₁₂O₆+Na]⁺ | 203.05 |
| [M+K]⁺ | [C₆H₁₂O₆+K]⁺ | 219.02 |
| [M+NH₄]⁺ | [C₆H₁₂O₆+NH₄]⁺ | 198.09 |
| [M-H]⁻ | [C₆H₁₂O₆-H]⁻ | 179.05 |
| [M+HCOO]⁻ | [C₆H₁₂O₆+HCOO]⁻ | 225.06 |
| [M+CH₃COO]⁻ | [C₆H₁₂O₆+CH₃COO]⁻ | 239.08 |
Note: The observed m/z values are approximate and can vary slightly based on instrument calibration.
Table 2: Example GC-MS Ions for Derivatized Galactose
For GC-MS analysis, sugars are derivatized to make them volatile. The following are example ions for aldononitrile pentaacetate derivatives.
| Analyte | Monitored Ion (m/z) |
| Unlabeled D-galactose | 328 |
| D-[1-¹³C]galactose | 329 |
| D-[U-¹³C₆]galactose | 334 |
Visualizations
Diagram 1: Troubleshooting Workflow for Inaccurate Quantification
Diagram 2: Sample Preparation Workflow for Plasma Analysis
References
Challenges in quantifying D-Galactose-13C6 flux in complex samples
Welcome to the technical support center for D-Galactose-13C6 metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the quantification of this compound flux in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in metabolic research?
A1: this compound is a stable isotope-labeled form of D-galactose where all six carbon atoms are replaced with the heavy isotope, carbon-13. It is used as a tracer in metabolic flux analysis to investigate the pathways of galactose metabolism. A primary application is to quantify the rate of conversion of galactose to glucose and its subsequent entry into central carbon metabolism, which is particularly relevant in studying liver function and genetic disorders like galactosemia.[1][2]
Q2: What is the primary metabolic pathway for D-galactose in humans?
A2: The primary route for D-galactose metabolism is the Leloir pathway, which occurs predominantly in the liver. This pathway converts galactose into glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate and enter glycolysis or be converted to glucose. The key enzymes in this pathway are galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose-4-epimerase (GALE).[3]
Q3: Which analytical techniques are most suitable for quantifying this compound and its metabolites?
A3: The most common and effective techniques are mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).[4][5] These methods allow for the separation and quantification of this compound and its labeled metabolites from a complex biological matrix. High-resolution mass spectrometry can be particularly useful for distinguishing between closely related isotopologues.
Q4: Is it necessary to correct for the natural abundance of 13C in my samples?
A4: Yes, correcting for the natural abundance of 13C is a critical step in all stable isotope tracing experiments. The natural abundance of 13C is approximately 1.1%, meaning that a small fraction of molecules will naturally contain one or more 13C atoms. This can interfere with the accurate quantification of the labeled tracer. Mathematical correction methods are applied to the raw mass spectrometry data to isolate the signal originating from the administered this compound tracer.
Troubleshooting Guides
Problem 1: Low or undetectable 13C enrichment in downstream metabolites (e.g., glucose, lactate).
| Possible Cause | Troubleshooting & Optimization Steps |
| Insufficient tracer dose or labeling duration. | 1. Increase the concentration of this compound administered. 2. Perform time-course experiments to determine the optimal labeling duration required to achieve a detectable isotopic steady state in the metabolites of interest. |
| Slow metabolic conversion of D-galactose. | 1. Ensure the experimental model (e.g., cell line, tissue) has the necessary enzymatic machinery for galactose metabolism (GALK, GALT, GALE). 2. Consider that in some conditions or disease states, the flux through the Leloir pathway may be inherently low. |
| Poor bioavailability of the tracer. | 1. If using oral administration, consider intravenous injection to ensure direct entry into the circulation. 2. Verify the purity and concentration of your this compound stock solution. |
| Insensitive analytical method. | 1. Optimize the mass spectrometer settings for the detection of your target metabolites. 2. For GC-MS, experiment with different derivatization reagents to enhance signal intensity. 3. Increase the amount of starting material (e.g., plasma volume, tissue weight) for extraction. |
Problem 2: Poor chromatographic separation of galactose and glucose.
| Possible Cause | Troubleshooting & Optimization Steps |
| Co-elution of isomers. | 1. Glucose is often present in much higher concentrations than galactose, making baseline separation difficult. 2. Optimize the chromatographic method, including the column type, mobile phase gradient, and temperature. 3. Consider using specialized columns designed for carbohydrate analysis. |
| Interference from high glucose concentrations. | 1. Implement an enzymatic glucose removal step using glucose oxidase prior to analysis. This will specifically deplete glucose from the sample, allowing for more accurate galactose measurement. |
Problem 3: Inaccurate quantification due to isotopic interference.
| Possible Cause | Troubleshooting & Optimization Steps |
| Overlap of mass spectra between galactose and glucose isotopologues. | 1. Use high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements, which can help differentiate between closely related signals. 2. Implement a correction algorithm for the contribution of naturally abundant 13C in glucose to the measured signal of 13C-labeled galactose. |
| Incomplete labeling of the tracer. | 1. Verify the isotopic purity of the this compound tracer from the manufacturer's certificate of analysis. |
Data Presentation
Table 1: Typical Plasma D-Galactose Concentrations in Human Subjects
| Subject Group | Mean D-Galactose Concentration (μmol/L) | Standard Deviation (μmol/L) | Number of Subjects (n) |
| Healthy Adults | 0.12 | 0.03 | 16 |
| Diabetic Patients | 0.11 | 0.04 | 15 |
| Patients with Classical Galactosemia | 1.44 | 0.54 | 10 |
| Heterozygous Parents of Galactosemia Patients | 0.17 | 0.07 | 5 |
Data adapted from a study utilizing a stable-isotope dilution GC-MS method.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by GC-MS
This protocol is a summary of the methodology described by Schadewaldt et al. for the sensitive determination of D-galactose in human plasma.
-
Internal Standard Addition: To 1 mL of plasma, add a known amount of D-[1-13C]galactose or D-[U-13C6]galactose as an internal standard.
-
Deproteinization: Add perchloric acid to the plasma sample to precipitate proteins. Centrifuge to collect the supernatant.
-
Neutralization: Neutralize the supernatant with potassium bicarbonate.
-
Enzymatic Glucose Removal: Treat the sample with glucose oxidase to remove the high abundance of endogenous glucose.
-
Sample Purification: Purify the sample using ion-exchange chromatography.
-
Derivatization: Prepare aldononitrile pentaacetate derivatives of the monosaccharides for GC-MS analysis.
-
GC-MS Analysis: Analyze the sample using a gas chromatograph coupled to a mass spectrometer. Monitor the appropriate mass-to-charge ratio (m/z) ions for unlabeled, 13C1-labeled, and 13C6-labeled D-galactose.
-
Quantification: Calculate the concentration of D-galactose based on the signal ratio to the 13C-labeled internal standard.
Visualizations
Caption: The Leloir Pathway for this compound metabolism.
Caption: Experimental workflow for this compound analysis.
References
- 1. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SMPDB [smpdb.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing sensitivity for detecting D-Galactose-13C6 labeled metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-Galactose-13C6 labeled metabolites. Our goal is to help you enhance sensitivity and obtain high-quality data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound labeled metabolites?
The primary challenges stem from the inherently low sensitivity of Nuclear Magnetic Resonance (NMR) for the 13C nucleus and potential for low signal-to-noise ratio in Mass Spectrometry (MS) when dealing with low-abundance metabolites.[1] In NMR, the low natural abundance (~1.1%) and smaller gyromagnetic ratio of 13C compared to 1H result in a significantly lower intrinsic sensitivity. For both NMR and MS, sample complexity and the presence of highly abundant unlabeled metabolites can further obscure the signal from 13C-labeled compounds of interest.
Q2: Which analytical platform is better for my this compound tracer study, NMR or MS?
Both NMR and Mass Spectrometry (MS) are powerful techniques for metabolomics, each with distinct advantages.[2]
-
NMR Spectroscopy: Offers high reproducibility and is non-destructive, requiring minimal sample preparation. It provides detailed structural information, which is crucial for identifying and distinguishing isomers. However, NMR generally has lower sensitivity compared to MS.[3]
-
Mass Spectrometry (MS): Provides superior sensitivity and is capable of detecting a wider range of metabolites at lower concentrations. When coupled with chromatography (LC-MS or GC-MS), it offers excellent separation of complex mixtures. Targeted MS methods can be highly specific and sensitive for quantifying known metabolites.
The choice depends on your experimental goals. If you need to identify and quantify a broad range of metabolites, including unknown compounds, and have limited sample amounts, LC-MS is often preferred. If you require detailed structural information, are concerned about reproducibility, and have sufficient sample material, NMR is an excellent choice.
Q3: How can I improve the signal of my 13C-labeled metabolites in NMR experiments?
Several strategies can enhance the signal-to-noise ratio (S/N) in 13C NMR experiments:
-
Increase the number of scans: The S/N ratio increases with the square root of the number of scans.
-
Optimize acquisition parameters: Adjusting the pulse angle (e.g., using a 30° flip angle) and optimizing the relaxation delay (D1) and acquisition time (AQ) can significantly boost signal intensity.
-
Use a high-field spectrometer: Higher magnetic field strengths improve sensitivity.
-
Employ cryogenic or superconducting probes: These specialized probes can provide a significant sensitivity enhancement, reducing measurement time by a factor of four or more for the same S/N.
-
Data processing: Applying a line-broadening function can improve the S/N, although it may reduce spectral resolution.
Q4: In LC-MS analysis, how do I differentiate between 13C-labeled galactose metabolites and background noise?
A common issue in LC-MS is distinguishing true low-abundance metabolites from background noise. Using a 13C-labeled substrate provides a distinct advantage. The incorporation of 13C atoms into a metabolite results in a predictable mass shift, creating a unique isotopic pattern that is absent in the background noise. By comparing the mass spectra of samples cultured with labeled and unlabeled galactose, you can confidently identify biosynthesized metabolites.
Troubleshooting Guide
Issue 1: Low or no signal from this compound metabolites in my LC-MS/MS analysis.
This is a common problem that can be addressed by systematically checking several factors.
-
Workflow for Troubleshooting Low LC-MS Signal
A logical workflow for troubleshooting low signal in LC-MS experiments.
Issue 2: Poor peak shape and retention time variability in my LC separation.
Poor chromatography can significantly impact sensitivity and reproducibility.
-
Check your mobile phase: Ensure it is fresh, properly degassed, and at the correct pH.
-
Evaluate the column: The column may be degraded or clogged. Try flushing or replacing the column. For sugar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column is often effective.
-
Sample solvent compatibility: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.
Issue 3: Difficulty in identifying and confirming galactose-containing metabolites.
The presence of isomers, such as glucose, can complicate identification.
-
Use high-resolution MS: This allows for accurate mass determination to derive potential elemental formulas.
-
Tandem MS (MS/MS): Fragmentation patterns can provide structural information to differentiate isomers. Advanced techniques like parallel reaction monitoring (PRM) combined with triple-stage mass spectrometry (MS3) can enhance identification sensitivity and specificity for isomers.
-
Enzymatic assays: Treating samples with specific enzymes, like hexokinase to remove hexoses or invertase to cleave sucrose, can help confirm the identity of sugar metabolites before LC-MS analysis.
Quantitative Data Summary
The following tables provide a summary of key parameters and their impact on sensitivity for NMR and MS-based detection of 13C-labeled metabolites.
Table 1: Impact of NMR Acquisition Parameters on 13C Signal
| Parameter | Effect on Signal-to-Noise (S/N) | Recommendation for Low Concentration Samples |
| Number of Scans (NS) | S/N increases with the square root of NS | Increase as much as instrument time allows. |
| Magnetic Field Strength | S/N is proportional to B₀^(3/2) | Use the highest field spectrometer available. |
| Cryoprobe/HTS Probe | Can increase S/N by a factor of 2-4 or more | Highly recommended for mass-limited samples. |
| Flip Angle | Affects signal intensity per scan | Use a smaller flip angle (e.g., 30°) to allow for a shorter relaxation delay. |
| Relaxation Delay (D1) | Should be long enough for full relaxation | Optimize D1 and flip angle together to maximize scans in a given time. |
Table 2: Comparison of Analytical Methods for 13C-Galactose Detection in Plasma
| Method | Limit of Quantification (LOQ) | Key Advantages | Reference |
| GC-MS (Aldononitrile Pentaacetate Derivative) | <0.02 micromol/L | High sensitivity and linearity. | |
| GC/PCI-MS/MS | 0.8 micromol/L (in presence of 4 mM glucose) | Highly selective and sensitive, excellent for resolving from glucose isomer. | |
| LC/IRMS | N/A (measures enrichment) | Requires minimal sample processing; suitable for quantifying isotopic enrichment. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS based 13C-Metabolite Tracer Analysis
This protocol is a general guideline for extracting polar metabolites from cultured cells.
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Cell Culture: Culture cells in a medium containing this compound for a predetermined duration to achieve isotopic steady-state.
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Quenching Metabolism: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
-
Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a solvent suitable for your LC-MS method (e.g., 50:50 acetonitrile:water) before analysis.
Protocol 2: Targeted LC-MS/MS Method Development for a this compound Metabolite
This protocol outlines the steps to create a sensitive and specific targeted MS method.
-
Standard Infusion: Infuse a pure standard of the unlabeled metabolite of interest into the mass spectrometer to determine its precursor ion (Q1 mass) and optimal fragmentation pattern (Q3 masses).
-
Optimize MS Parameters: For each Q1 -> Q3 transition, optimize the collision energy (CE) and declustering potential (DP) to maximize signal intensity.
-
Confirm 13C-labeled Transitions: Based on the number of 13C atoms expected in the metabolite, calculate the mass shift for the fully labeled precursor and fragment ions. Verify these transitions using an extract from your 13C-labeled experiment.
-
Chromatography: Develop an LC method (e.g., HILIC) to achieve good separation and peak shape for the analyte. Determine the retention time of the metabolite by injecting the standard.
-
Scheduled MRM/PRM Method: Create a final timed method where the mass spectrometer only monitors for the specific transitions of your metabolite (both labeled and unlabeled) around its expected retention time. This significantly increases sensitivity and duty cycle.
Visualizations
Galactose Metabolism (Leloir Pathway)
This pathway shows the conversion of galactose to glucose-1-phosphate. In a this compound tracing study, the 13C labels will be incorporated into these downstream metabolites.
General Experimental Workflow for 13C Metabolite Tracing
This diagram outlines the key steps in a typical stable isotope tracing experiment, from sample preparation to data analysis.
References
Technical Support Center: D-Galactose-13C6 Data Analysis and Interpretation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of D-Galactose-13C6 in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a stable isotope-labeled form of D-galactose where all six carbon atoms are replaced with the heavy isotope, carbon-13. Its primary applications in research and drug development include:
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Metabolic Tracer: It is used to trace the metabolic fate of galactose through various biochemical pathways, such as the Leloir pathway, glycolysis, and the tricarboxylic acid (TCA) cycle.[1]
-
Internal Standard: It serves as an internal standard for the accurate quantification of unlabeled D-galactose in biological samples using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]
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Metabolic Flux Analysis (MFA): this compound is a crucial tool in 13C-MFA to quantify the rates (fluxes) of metabolic reactions.[2]
Q2: What are the key analytical platforms for analyzing this compound and its metabolites?
A2: The most common analytical platforms are:
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is used to measure the mass isotopologue distribution (MID) of galactose and its downstream metabolites.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR can provide detailed information about the specific positions of the 13C labels within a molecule, which is valuable for distinguishing between different metabolic pathways.
Q3: Why is it necessary to correct for the natural abundance of 13C in my data?
A3: It is crucial to correct for the naturally occurring 1.1% abundance of 13C in all carbon-containing molecules. Failure to do so will lead to an overestimation of the incorporation of the 13C label from the tracer, resulting in inaccurate flux calculations. This correction distinguishes between the 13C experimentally introduced and the 13C that was naturally present.
Q4: How long should I run my labeling experiment?
A4: The duration of the labeling experiment should be sufficient to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time. The time to reach steady state varies depending on the pathway and organism. For example, glycolytic intermediates may reach a steady state in minutes, while the TCA cycle can take several hours. It is recommended to perform a time-course experiment (e.g., sampling at 2, 6, 12, and 24 hours) to determine the optimal labeling duration for your specific experimental system.
Q5: What are some of the most commonly used software tools for Metabolic Flux Analysis (MFA)?
A5: Several software packages are available for 13C-MFA, each with its own strengths. Some commonly used tools include:
| Software | Key Features | Primary Application |
| 13CFLUX2 | High-performance, flexible, supports large-scale networks. | General 13C-MFA |
| Metran | Integrates with statistical analysis for goodness-of-fit and confidence intervals. | High-resolution 13C-MFA |
| OpenFLUX | Open-source, user-friendly interface. | 13C-based metabolic flux analysis |
| INCA | Isotopomer Network Compartmental Analysis; handles non-stationary and stationary MFA. | Comprehensive MFA |
| COBRA Toolbox | Primarily for constraint-based modeling but has functions for integrating isotopic data. | Genome-scale metabolic modeling |
Troubleshooting Guides
Issue 1: Low 13C Enrichment in Downstream Metabolites
Problem: After providing this compound, you observe low or no enrichment in metabolites downstream of galactose-1-phosphate.
| Possible Cause | Troubleshooting Steps |
| Insufficient Tracer Uptake | 1. Optimize Tracer Concentration: Perform a dose-response experiment with varying concentrations of this compound (e.g., 1-10 mM) to find the optimal concentration for your cell line.2. Check Cell Viability: High concentrations of galactose can be toxic to some cells. Perform a cell viability assay to ensure the chosen concentration is not detrimental.3. Verify Transporter Expression: Ensure that the cells express the necessary glucose/galactose transporters (GLUTs). |
| Short Incubation Time | 1. Extend Labeling Duration: Conduct a time-course experiment to ensure you are allowing enough time for the label to incorporate into downstream pathways. |
| High Endogenous Pools of Unlabeled Metabolites | 1. Pre-incubation in Substrate-Depleted Media: Before adding the labeled galactose, incubate cells in a medium lacking unlabeled galactose or glucose for a short period to reduce the pool of unlabeled intermediates. |
| Issues with Tracer Quality | 1. Verify Tracer Purity: Confirm the isotopic enrichment and chemical purity of your this compound stock with the supplier's certificate of analysis. |
Issue 2: Poor Fit Between Simulated and Measured Labeling Data in MFA
Problem: Your metabolic flux analysis software reports a high sum of squared residuals (SSR), indicating a significant discrepancy between your experimental data and the model's predictions.
| Possible Cause | Troubleshooting Steps |
| Incorrect or Incomplete Metabolic Model | 1. Verify Reactions: Double-check that all relevant metabolic reactions for your organism and conditions are included in your model.2. Check Atom Transitions: Ensure the atom mapping for each reaction is correct.3. Consider Compartmentalization: For eukaryotic cells, make sure that cytosolic and mitochondrial pathways are correctly represented. |
| Failure to Reach Isotopic Steady State | 1. Verify Steady State: Analyze samples from multiple time points to confirm that isotopic enrichment has plateaued.2. Consider Instationary MFA (INST-MFA): If a steady state is not achievable, use software and methods designed for non-stationary labeling data. |
| Incorrect Data Correction | 1. Natural Abundance Correction: Ensure you have correctly applied a natural abundance correction algorithm to your raw mass spectrometry data. |
| Analytical Errors | 1. Check for Contamination: Ensure samples are not contaminated with unlabeled carbon sources.2. Verify Instrument Performance: Calibrate and validate your MS or NMR instrument. |
Issue 3: High Variance or Noise in Mass Spectrometry Data
Problem: Your mass spectrometry data shows high variability between replicates or a low signal-to-noise ratio.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Standardize Quenching and Extraction: Use a consistent and rapid method for quenching metabolism (e.g., ice-cold methanol) and extracting metabolites to minimize enzymatic activity and degradation.2. Use an Internal Standard: In addition to this compound as a tracer, include a different, non-endogenous labeled compound as an extraction and loading control. |
| Interference from Isomers | 1. Chromatographic Separation: Optimize your LC or GC method to ensure baseline separation of galactose from its isomers, particularly glucose, which is often present at much higher concentrations.2. Derivatization (GC-MS): For GC-MS, ensure complete and consistent derivatization of your analytes to improve chromatographic properties and reduce fragmentation variability. |
| Low Analyte Concentration | 1. Increase Sample Amount: If possible, increase the amount of biological material being analyzed.2. Optimize MS Parameters: Adjust instrument settings (e.g., spray voltage, capillary temperature) to maximize signal for your target analytes. |
Experimental Protocols
Protocol 1: General Workflow for a 13C Labeling Experiment with this compound
This protocol outlines the key steps for a typical stable isotope tracing experiment in cell culture.
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Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing this compound at the desired concentration. Ensure the medium is pre-warmed to 37°C.
-
Initiation of Labeling:
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Aspirate the standard growth medium from the cells.
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Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
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Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for the predetermined optimal duration in a standard cell culture incubator (37°C, 5% CO2).
-
Metabolite Quenching and Extraction:
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Place the culture plates on ice and aspirate the labeling medium.
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Quickly wash the cells with ice-cold PBS.
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cells and scrape them.
-
Collect the cell lysate and centrifuge at high speed to pellet protein and cell debris.
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Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
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Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS or NMR analysis.
-
Protocol 2: Sample Preparation for 13C NMR Analysis
For NMR analysis, sample preparation is critical to obtain high-quality spectra.
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Metabolite Extraction: Follow the quenching and extraction steps outlined in Protocol 1. A higher cell number is typically required for NMR compared to MS due to lower sensitivity.
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Sample Clean-up:
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Lyophilize the metabolite extract to remove all solvents.
-
Reconstitute the dried extract in deuterium oxide (D2O).
-
Filter the sample to remove any particulate matter that could interfere with shimming.
-
-
Addition of Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification (e.g., DSS or TSP for aqueous samples).
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pH Adjustment: Adjust the pH of the sample to a precise value (e.g., 7.40 ± 0.01) using DCl or NaOD, as the chemical shifts of many metabolites are pH-dependent.
-
Transfer to NMR Tube: Transfer the final sample to a clean, high-quality NMR tube.
Visualizations
Caption: General workflow for a this compound stable isotope tracing experiment.
Caption: Metabolic fate of this compound through the Leloir pathway and central carbon metabolism.
References
Navigating D-Galactose-13C6 Experiments: A Technical Support Guide
For researchers, scientists, and drug development professionals leveraging D-Galactose-13C6 for metabolic tracing, precise experimental design and execution are paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway traced by this compound?
A1: this compound primarily traces the Leloir pathway , the main route for galactose metabolism. In this pathway, galactose is converted into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis. A key intermediate in this pathway is UDP-galactose, a precursor for the synthesis of glycoproteins and glycolipids.[1][2][3]
Q2: My mass spectrometry results show low to no incorporation of 13C into downstream metabolites. What are the potential causes?
A2: Several factors could contribute to low 13C enrichment:
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Cellular Uptake and Metabolism: Ensure your cell line or model system can effectively transport and metabolize galactose. Some cell types may have low expression of galactose transporters (e.g., GLUT1, GLUT3) or key Leloir pathway enzymes.[3]
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High Glucose Competition: If the culture medium contains high levels of glucose, it will be preferentially utilized over galactose, leading to reduced uptake and metabolism of this compound. Consider reducing or removing glucose from the medium during the labeling period.
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Sub-optimal Labeling Time: The time required to reach isotopic steady state can vary depending on the cell type and the metabolite of interest. A time-course experiment is recommended to determine the optimal labeling duration.
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Tracer Purity and Stability: Verify the isotopic purity and chemical stability of your this compound tracer. Impurities can lead to inaccurate results.
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Analytical Sensitivity: Confirm that your mass spectrometry method is sensitive enough to detect the expected levels of 13C enrichment.
Q3: I am observing unexpected or inconsistent 13C labeling patterns. What should I investigate?
A3: Inconsistent labeling patterns can arise from several sources:
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Natural Isotope Abundance: It is crucial to correct for the natural abundance of 13C and other isotopes in your raw mass spectrometry data. Failure to do so will lead to inaccurate quantification of label incorporation.
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Co-elution of Isomers: In liquid chromatography-mass spectrometry (LC-MS), galactose can co-elute with other hexoses, particularly glucose. This can interfere with accurate mass isotopomer analysis.[4] Ensure your chromatographic method provides adequate separation.
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Metabolic Steady State: For accurate flux analysis, cells should be in a metabolic steady state during the labeling experiment. Changes in cell growth or metabolism during the experiment can lead to inconsistent labeling.
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Contamination: Contamination from unlabeled galactose or other carbon sources in your reagents or cultureware can dilute the 13C label.
Q4: Can high concentrations of D-Galactose be toxic to cells?
A4: Yes, high concentrations of D-galactose can be cytotoxic. This is often attributed to the accumulation of galactose-1-phosphate and galactitol, which can induce osmotic stress and oxidative stress. It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Galactose and Glucose
Problem: In LC-MS analysis, galactose and its isomer glucose often co-elute, making it difficult to accurately measure the isotopic enrichment of galactose-derived metabolites.
Solutions:
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Optimize Chromatographic Method:
-
Column Chemistry: Experiment with different column chemistries, such as amide or graphitized carbon columns, which can provide better separation of sugar isomers.
-
Mobile Phase: Adjust the mobile phase composition and gradient to improve resolution.
-
-
Derivatization for GC-MS: Consider using gas chromatography-mass spectrometry (GC-MS) with derivatization. Converting sugars to their alditol acetate derivatives can significantly improve their chromatographic separation.
Issue 2: Inaccurate Quantification due to Natural Isotope Abundance
Problem: The natural abundance of heavy isotopes (e.g., 13C, 15N, 18O) in biological molecules can interfere with the accurate measurement of 13C incorporation from the tracer.
Solutions:
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Correction Algorithms: Utilize established algorithms and software tools to correct your raw mass spectrometry data for natural isotope abundance. These tools use the chemical formula of the metabolite to calculate the expected contribution of natural isotopes to the mass isotopomer distribution.
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Unlabeled Controls: Always analyze unlabeled control samples alongside your labeled samples. This allows you to measure the natural isotopomer distribution and validate your correction method.
Data Presentation
Table 1: Hypothetical 13C Enrichment in Leloir Pathway Intermediates. This table illustrates the expected time-dependent incorporation of 13C from this compound into key metabolites in a hypothetical cell culture experiment.
| Metabolite | 1 hour | 4 hours | 12 hours | 24 hours |
| Galactose-1-Phosphate (M+6) | 85% | 95% | >98% | >98% |
| UDP-Galactose (M+6) | 70% | 90% | >95% | >95% |
| UDP-Glucose (M+6) | 65% | 88% | >95% | >95% |
| Glucose-1-Phosphate (M+6) | 60% | 85% | >95% | >95% |
Note: The values in this table are for illustrative purposes only and will vary depending on the experimental conditions.
Table 2: Troubleshooting Common Experimental Issues.
| Issue | Potential Cause | Recommended Action |
| Low 13C Incorporation | High glucose competition | Reduce or remove glucose from the culture medium during labeling. |
| Inefficient galactose metabolism | Verify the expression of Leloir pathway enzymes in your cell line. | |
| Insufficient labeling time | Perform a time-course experiment to determine optimal labeling duration. | |
| Inconsistent Labeling | No correction for natural abundance | Apply a natural abundance correction algorithm to your data. |
| Co-elution of isomers | Optimize your chromatography method or use GC-MS with derivatization. | |
| Lack of metabolic steady state | Ensure cells are in a stable metabolic state before and during labeling. | |
| Cell Toxicity | High galactose concentration | Perform a dose-response experiment to find the optimal, non-toxic tracer concentration. |
Experimental Protocols
Detailed Methodology: this compound Labeling in Mammalian Cells for LC-MS Analysis
This protocol provides a general framework for a stable isotope tracing experiment using this compound in adherent mammalian cells.
Materials:
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Mammalian cell line of interest
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Complete cell culture medium
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Galactose-free, glucose-free cell culture medium
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This compound (isotopic purity >99%)
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Phosphate-buffered saline (PBS)
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Water (LC-MS grade)
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Cell scraper
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Centrifuge tubes
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Liquid nitrogen or dry ice/ethanol bath
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete culture medium.
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Medium Exchange:
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Aspirate the complete culture medium.
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Wash the cells twice with pre-warmed PBS.
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Add pre-warmed galactose-free, glucose-free medium containing the desired concentration of this compound (e.g., 10 mM). Include a parallel set of wells with unlabeled D-galactose as a control.
-
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Labeling Incubation: Incubate the cells for the desired labeling period (e.g., based on a preliminary time-course experiment).
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Metabolite Extraction:
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Quickly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
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Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to each well.
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Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
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Flash-freeze the lysate in liquid nitrogen or a dry ice/ethanol bath to quench all metabolic activity.
-
-
Sample Processing:
-
Thaw the samples on ice.
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Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant containing the polar metabolites to a new tube for LC-MS analysis.
-
-
LC-MS Analysis: Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with a suitable liquid chromatography system.
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Data Analysis: Process the raw data to identify metabolites and their mass isotopomer distributions. Correct for natural isotope abundance and quantify the fractional 13C enrichment in the metabolites of interest.
Mandatory Visualizations
Caption: The Leloir Pathway for this compound Metabolism.
Caption: General Experimental Workflow for this compound Tracing.
Caption: Troubleshooting Logic for Low 13C Enrichment.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential roles of the Leloir pathway enzymes and metabolites in defining galactose sensitivity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to D-Galactose-13C6 and Uniformly Labeled Glucose in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of cellular pathways. Among these, uniformly labeled glucose ([U-13C6]glucose) has long been the gold standard for probing central carbon metabolism. However, the unique metabolic properties of other sugars, such as galactose, offer alternative perspectives on cellular bioenergetics and biosynthesis. This guide provides an objective comparison of D-Galactose-13C6 and [U-13C6]glucose for use in metabolic studies, supported by experimental data and detailed protocols.
Introduction: Distinct Metabolic Fates of Glucose and Galactose
Glucose and galactose, while both hexose monosaccharides, are metabolized via different initial pathways. Glucose is readily taken up by most cells and directly enters glycolysis. In contrast, galactose is primarily metabolized in the liver through the Leloir pathway, where it is converted into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis.[1][2][3] This fundamental difference in their initial processing leads to distinct patterns of 13C label incorporation into downstream metabolites, providing unique insights depending on the research question.
Quantitative Comparison of Metabolic Performance
Experimental data reveals significant differences in the oxidation rates of ingested glucose and galactose. These differences are crucial for interpreting data from metabolic flux analysis studies.
| Parameter | [U-13C6]Glucose | This compound | Reference |
| Peak Exogenous Oxidation Rate | 0.85 ± 0.04 g/min | 0.41 ± 0.03 g/min | [4] |
| Total Amount Oxidized (120 min exercise) | 40.5 ± 3.4 g | 23.7 ± 3.5 g | [5] |
| Percentage of Ingested Tracer Oxidized | 46% | 21% |
These findings highlight that orally ingested glucose is oxidized at a significantly higher rate than galactose, with approximately double the peak oxidation rate and total amount oxidized over a two-hour period during exercise. This is attributed to the requisite conversion of galactose to glucose in the liver before it can be widely utilized by peripheral tissues for energy.
Metabolic Pathway Analysis: A Comparative Overview
The differential entry points of glucose and galactose into central carbon metabolism result in distinct labeling patterns in key metabolic pathways.
Glycolysis
With [U-13C6]glucose , glycolytic intermediates such as glucose-6-phosphate, fructose-6-phosphate, and pyruvate will rapidly become fully labeled (M+6 for hexose phosphates, M+3 for triose phosphates and pyruvate). In contrast, tracing with This compound will show a delayed and potentially lower enrichment of these intermediates, as the labeled galactose must first be converted to labeled glucose-1-phosphate. The rate of this conversion will influence the isotopic enrichment of the glycolytic pool.
Pentose Phosphate Pathway (PPP)
The PPP branches from glycolysis at the level of glucose-6-phosphate. Consequently, the labeling of PPP intermediates like ribose-5-phosphate will mirror the labeling of early glycolytic intermediates. Therefore, [U-13C6]glucose will lead to a more direct and rapid labeling of the PPP compared to this compound.
Tricarboxylic Acid (TCA) Cycle
The TCA cycle is fueled by acetyl-CoA, which is primarily derived from pyruvate. The labeling of TCA cycle intermediates such as citrate, succinate, and malate will therefore be dependent on the isotopic enrichment of pyruvate. Given the more direct and efficient entry of glucose into glycolysis, [U-13C6]glucose will result in a higher and faster 13C enrichment of TCA cycle intermediates compared to This compound .
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable metabolic tracing studies. Below are generalized protocols for in vitro and in vivo comparative experiments.
In Vitro Comparative Metabolic Flux Analysis in Cell Culture
This protocol outlines a method for comparing the metabolism of this compound and [U-13C6]glucose in cultured cells.
1. Cell Culture and Media Preparation:
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Culture cells to logarithmic growth phase in standard glucose-containing medium.
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Prepare labeling media using a glucose-free base medium (e.g., DMEM) supplemented with either a known concentration of [U-13C6]glucose or this compound. It is recommended to use dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled glucose.
2. Isotope Labeling:
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Wash cells with phosphate-buffered saline (PBS) to remove residual unlabeled glucose.
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Replace the standard medium with the prepared labeling medium.
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Incubate cells for a predetermined time course to achieve isotopic steady state. This typically requires at least one cell doubling time for steady-state analysis, while shorter time points can be used for kinetic flux analysis.
3. Metabolite Extraction:
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Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
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Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol chilled to -80°C).
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Scrape the cells and collect the lysate.
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Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
4. Sample Analysis:
-
Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of key metabolites.
In Vivo Comparative Metabolic Tracing
This protocol provides a framework for comparing the whole-body metabolism of the two tracers in an animal model.
1. Animal Preparation and Tracer Administration:
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Acclimate animals to the experimental conditions.
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Administer a bolus of either [U-13C6]glucose or this compound via intraperitoneal or intravenous injection. The dosage should be carefully calculated based on the animal's weight.
2. Sample Collection:
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Collect blood samples at various time points post-injection to monitor the plasma enrichment of the tracer and key metabolites.
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At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., liver, muscle, brain).
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Immediately freeze tissues in liquid nitrogen to quench metabolic activity.
3. Metabolite Extraction from Tissues:
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Homogenize the frozen tissues in a cold extraction solvent.
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Centrifuge the homogenate to remove tissue debris and collect the supernatant.
4. Sample Analysis:
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Analyze plasma and tissue extracts by GC-MS or LC-MS/MS to quantify the 13C enrichment in a range of metabolites.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the metabolic pathways and experimental procedures.
Caption: Comparative metabolic pathways of [U-13C6]Glucose and this compound.
Caption: Experimental workflows for in vitro and in vivo comparative studies.
References
- 1. Galactose - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Oxidation of exogenous [13C]galactose and [13C]glucose during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of exogenous glucose, fructose and galactose oxidation during exercise using 13C-labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-Galactose-13C6 Tracing and Enzymatic Assays for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, understanding the intricate dynamics of cellular metabolism is paramount. This guide provides a comprehensive comparison of two powerful techniques used to investigate galactose metabolism: D-Galactose-13C6 tracing for metabolic flux analysis and traditional enzymatic assays. By examining the principles, experimental protocols, and data outputs of each method, this document serves as a resource for selecting the most appropriate approach and for validating findings through orthogonal methods.
Metabolic flux analysis (MFA) using stable isotope tracers like this compound has become an indispensable tool for quantifying the rates of metabolic reactions within a living cell.[1][2][3] This technique provides a dynamic view of how cells process nutrients and allows for the elucidation of pathway activity.[1][4] On the other hand, enzymatic assays offer a direct measurement of the activity of specific enzymes within a metabolic pathway. While 13C tracing reveals the overall flow of metabolites, enzymatic assays can pinpoint the catalytic capacity of individual reaction steps. This guide explores how these two methodologies can be used in a complementary fashion to achieve a more robust understanding of galactose metabolism.
Principles of this compound Tracing and Enzymatic Assays
This compound Tracing: This method involves introducing D-galactose, in which all six carbon atoms are the heavy isotope 13C, into a biological system. As the cells metabolize the labeled galactose, the 13C atoms are incorporated into various downstream metabolites. By using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the distribution of these heavy isotopes in different metabolites can be measured. This labeling pattern provides crucial information about the relative and absolute fluxes through different metabolic pathways.
Enzymatic Assays: These are biochemical procedures that measure the activity of a specific enzyme. The assay typically involves providing the enzyme with its substrate and measuring the rate at which the product is formed or the substrate is consumed. For galactose metabolism, key enzymes include galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose-4-epimerase (GALE). The activity is often determined spectrophotometrically or by using chromatography to separate and quantify the reaction products.
Comparative Data Summary
The following table summarizes the key quantitative data that can be obtained from each technique, highlighting their complementary nature.
| Parameter | This compound Tracing (Metabolic Flux Analysis) | Enzymatic Assays |
| Primary Output | Relative and absolute metabolic fluxes (e.g., nmol/10^6 cells/hr) | Enzyme activity (e.g., U/mg protein) |
| Scope | Pathway-level and network-wide analysis | Single-enzyme resolution |
| Information | Rate of conversion of galactose into various downstream metabolites | Maximum catalytic rate of a specific enzyme under defined conditions |
| Dynamic Range | Can measure a wide range of flux values | Dependent on the specific assay and enzyme kinetics |
| Example Data | Fractional contribution of galactose to glycolysis; flux through the Leloir pathway | GALK activity of 50 U/mg protein; GALT activity of 25 U/mg protein |
Experimental Protocols
A crucial aspect of validating this compound tracing with enzymatic assays is the careful execution of the experimental protocols for each technique.
This compound Labeling Experiment in Cultured Cells
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Cell Seeding: Plate cells in a standard growth medium and culture until they reach the desired confluency (typically 70-80%).
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Media Preparation: Prepare experimental media. One will be an unlabeled medium, and the other will be a labeling medium containing this compound in place of unlabeled galactose.
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Isotopic Steady State: To achieve an isotopic steady state, switch the cells to the labeling medium and culture for a predetermined amount of time (e.g., 6 hours).
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Metabolite Extraction: After the labeling period, rapidly quench metabolism (e.g., with ice-cold methanol) and extract the intracellular metabolites.
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Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Correct the measured mass isotopomer distributions for the natural abundance of 13C and use computational models to estimate metabolic fluxes.
Multiplex Enzymatic Assay for Galactosemia-Related Enzymes
This protocol is adapted from a method for simultaneously measuring the activity of three key enzymes in galactose metabolism.
-
Sample Preparation: Prepare cell lysates from the same cell population used for the 13C tracing experiment.
-
Reaction Mixture: Prepare a combined reaction mixture containing the substrates for the three enzymes: [13C6]-galactose for GALK, [13C2]-galactose-1-phosphate for GALT, and UDP-glucose for GALE.
-
Enzyme Reaction: Initiate the enzymatic reactions by adding the cell lysate to the reaction mixture and incubate at 37°C.
-
Reaction Termination: Stop the reactions at a specific time point.
-
UPLC-MS/MS Analysis: Simultaneously measure the products of the three enzyme reactions ([13C6]-galactose-1-phosphate, UDP-[13C2]-galactose, and UDP-galactose) using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
-
Activity Calculation: Calculate the specific activity of each enzyme based on the amount of product formed over time.
Visualizing Metabolic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the Leloir pathway for galactose metabolism and the general experimental workflow for 13C metabolic flux analysis.
Caption: The Leloir Pathway for D-Galactose Metabolism.
Caption: General Workflow for 13C Metabolic Flux Analysis.
Conclusion: An Integrated Approach for Robust Metabolic Insights
References
A Comparative Guide to Cross-Validation of Mass Spectrometry Data with D-Galactose-13C6 Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of D-Galactose-13C6 as an internal standard for the quantitative analysis of galactose in mass spectrometry against other alternatives. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, offering high accuracy and precision by correcting for variations during sample preparation and analysis. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in making informed decisions for their analytical needs.
Superior Performance of this compound in Quantitative Analysis
Stable isotope dilution mass spectrometry (SID-MS) using this compound offers significant advantages over other quantification methods, such as traditional enzymatic assays and the use of other types of internal standards. The key benefits of using a 13C-labeled internal standard like this compound include identical chemical and physical properties to the analyte, ensuring co-elution during chromatography and identical ionization efficiency and fragmentation patterns in the mass spectrometer. This minimizes variability and leads to more accurate and precise quantification.
In contrast, other internal standards, such as deuterated standards, can sometimes exhibit slight chromatographic shifts, and non-isotope labeled standards may not adequately compensate for matrix effects and ionization suppression.
Performance Comparison: this compound vs. Alternatives
The following table summarizes the performance characteristics of a gas chromatography-mass spectrometry (GC-MS) method using this compound as an internal standard compared to a conventional enzymatic assay.
| Performance Metric | GC-MS with this compound Internal Standard | Conventional Enzymatic Assay |
| Linearity Range | 0.1 - 5 µmol/L[1] | Method Dependent |
| Repeatability (CV) | <15% (within- and between-run)[1] | Typically higher variability |
| Limit of Quantification | <0.02 µmol/L[1] | Generally less sensitive |
| Accuracy | High (Results are 3- to 18-fold lower than enzymatic assays, indicating less overestimation)[1] | Prone to erroneously high results[1] |
| Specificity | High (Distinguishes galactose from other hexoses) | Can be subject to interferences |
Experimental Protocols
Quantitative Analysis of D-Galactose in Human Plasma using GC-MS with this compound Internal Standard
This protocol is adapted from a stable-isotope dilution method for the sensitive determination of D-galactose in human plasma.
a. Sample Preparation:
-
To 1 mL of plasma, add a known amount of this compound solution as the internal standard.
-
Deproteinize the sample by adding perchloric acid.
-
Remove D-glucose from the sample by treatment with D-glucose oxidase.
-
Purify the sample using ion-exchange chromatography.
b. Derivatization:
-
Prepare aldononitrile pentaacetate derivatives of the extracted galactose for GC-MS analysis.
c. GC-MS Analysis:
-
Perform the analysis on a gas chromatograph coupled to a mass spectrometer.
-
Use positive chemical ionization (PCI) mode.
-
Monitor the [MH-60]+ ion intensities at m/z 328 for unlabeled D-galactose and m/z 334 for U-13C6-labeled D-galactose.
-
Quantify the D-galactose concentration based on the ratio of the ion intensities of the unlabeled galactose to the 13C-labeled internal standard.
Alternative Method: LC/IRMS with Fucose Internal Standard
An alternative method for the quantitation of plasma galactose involves liquid chromatography/isotope ratio mass spectrometry (LC/IRMS) using fucose as a chemical and isotopic internal standard.
Workflow and Pathway Diagrams
To visually represent the experimental and logical processes, the following diagrams are provided in DOT language.
Caption: Workflow for GC-MS quantification of D-galactose.
Caption: Key advantages of using 13C-labeled internal standards.
References
D-Galactose-13C6 vs. [1-13C]galactose: A Comparison Guide for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic flux analysis (MFA) is an indispensable technique for quantifying the rates of metabolic reactions within a cell. The selection of an appropriate isotopic tracer is paramount to the success of these studies, directly influencing the accuracy and resolution of the resulting flux map. This guide provides an in-depth comparison of two key isotopic tracers for investigating galactose metabolism: the uniformly labeled D-Galactose-13C6 and the positionally labeled [1-13C]galactose. We will demonstrate the significant advantages of using this compound for acquiring more comprehensive and precise flux data, especially for dissecting the intricacies of the Leloir pathway and the pentose phosphate pathway (PPP), and their integration with central carbon metabolism.
Introduction
Galactose, a C4 epimer of glucose, is a vital monosaccharide in cellular metabolism, contributing to both energy homeostasis and the biosynthesis of essential macromolecules. A thorough understanding of the metabolic fate of galactose is critical in diverse fields of research, from investigating the pathophysiology of genetic disorders like galactosemia to optimizing cellular factories for biopharmaceutical production and understanding the metabolic reprogramming in cancer. The gold standard for quantifying intracellular metabolic fluxes is 13C-based metabolic flux analysis. A critical decision in designing such experiments is the choice of the 13C-labeled substrate. While [1-13C]galactose has been historically employed, the use of uniformly labeled this compound provides a more powerful approach for achieving a detailed and accurate understanding of metabolic fluxes.
Comparative Analysis of this compound and [1-13C]galactose for Flux Determination
The principal benefit of this compound over its singly-labeled counterpart is its capacity to trace all six carbon atoms of the galactose molecule through the metabolic network. This comprehensive labeling strategy generates a richer isotopomer dataset, which, when integrated into computational models, yields more precise and robust flux estimations.
Tracing the Leloir Pathway
The primary catabolic route for galactose is the Leloir pathway, which converts galactose to the glycolytic intermediate, glucose-6-phosphate.
-
Using [1-13C]galactose: The single 13C label at the C1 position is conserved through the Leloir pathway, resulting in [1-13C]glucose-6-phosphate. As this molecule proceeds through glycolysis, the single labeled carbon provides limited information for resolving fluxes at key branch points, such as the entry into the pentose phosphate pathway.
-
Using this compound: The entire carbon backbone of galactose is labeled, leading to the formation of [U-13C6]glucose-6-phosphate. This allows for an unambiguous and precise quantification of the contribution of galactose to glycolysis and the TCA cycle, as all downstream intermediates will retain the full complement of labeled carbons, distinguishing them from intermediates derived from other carbon sources.
Resolving the Pentose Phosphate Pathway (PPP)
The PPP is a fundamental pathway responsible for generating NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.
-
Using [1-13C]galactose: When [1-13C]glucose-6-phosphate enters the oxidative branch of the PPP, the labeled carbon at the C1 position is lost as 13CO2. This immediate loss of the isotopic label makes it exceedingly difficult to accurately quantify the flux through this pathway.
-
Using this compound: The entry of [U-13C6]glucose-6-phosphate into the oxidative PPP results in the release of 13CO2 and the formation of [U-13C5]ribulose-5-phosphate. The remaining five labeled carbons can be meticulously traced through the non-oxidative branch of the PPP, providing detailed insights into the complex carbon rearrangements and enabling a more accurate determination of both oxidative and non-oxidative PPP fluxes.
Minimizing Ambiguity from Label Scrambling
The interconnected and often reversible nature of metabolic pathways can lead to the redistribution, or "scrambling," of isotopic labels, which can complicate the interpretation of mass isotopomer data.
-
Using [1-13C]galactose: A single isotopic label is more susceptible to scrambling, leading to ambiguity in flux determination. For instance, the C1 label can be shuffled to various positions in downstream metabolites of the non-oxidative PPP, making it challenging to deconvolve the contributions from different pathways.
-
Using this compound: A uniform labeling pattern provides a more robust tracer. The presence of multiple 13C atoms in metabolic intermediates provides a greater number of constraints for the flux model, resulting in a more accurate and unique flux solution.
Quantitative Data Comparison
While direct comparative studies quantifying the precision of flux estimations for galactose metabolism using both tracers are limited, the fundamental principles established from numerous studies with uniformly versus positionally labeled glucose are directly applicable. These studies consistently demonstrate that uniformly labeled substrates yield higher precision and accuracy in flux estimations across central carbon metabolism.[1][2][3]
| Feature | [1-13C]galactose | This compound | Advantage of this compound |
| Leloir Pathway Flux Resolution | Limited ability to trace carbon fate beyond glucose-6-phosphate. | High-resolution tracing of galactose carbons into glycolysis and TCA cycle. | High |
| Oxidative PPP Flux Quantification | Prone to inaccuracy due to the early loss of the 13C label. | Accurate quantification based on the fractional labeling of downstream metabolites. | High |
| Non-oxidative PPP Flux Resolution | Difficult to resolve due to label scrambling and limited isotopomer data. | Provides detailed information on carbon shuffling, enabling accurate flux determination. | High |
| Robustness to Label Scrambling | High potential for ambiguous isotopomer patterns. | More resilient to scrambling, providing clearer interpretation of labeling patterns. | High |
| Overall Flux Precision | Lower precision due to fewer constraints for computational modeling. | Higher precision due to a richer isotopomer dataset. | High |
| Cost-Effectiveness | Lower initial cost. | Higher initial cost. | Low |
Experimental Protocols
Cell Culture and Isotopic Labeling
-
Cell Seeding and Growth: Culture cells to mid-exponential growth phase in their standard growth medium.
-
Preparation of Labeling Medium: Prepare a custom medium where the primary carbohydrate source is replaced with either this compound or [1-13C]galactose at a concentration optimized for the specific cell line.
-
Isotopic Labeling:
-
Gently wash the cells with phosphate-buffered saline (PBS) to remove residual unlabeled medium.
-
Introduce the pre-warmed 13C-labeling medium.
-
Incubate for a duration sufficient to achieve isotopic steady-state, which should be determined empirically for the system under study (typically 24-48 hours).
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites using a cold solvent, such as 80% methanol.
-
Collect the metabolite-containing supernatant after centrifugation and dry the extract.
-
GC-MS Analysis of Galactose and its Derivatives
-
Derivatization: To increase volatility for GC analysis, derivatize the dried metabolite extracts using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Instrumentation and Method:
-
Utilize a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature gradient to achieve chromatographic separation of the derivatized metabolites.
-
Operate the mass spectrometer in either full-scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Identify metabolites based on retention time and mass spectral fragmentation patterns.
-
Determine the mass isotopomer distributions (MIDs) for each metabolite and correct for the natural abundance of 13C.[4]
-
LC-MS/MS Analysis of Sugar Phosphates
-
Sample Preparation: Reconstitute the dried metabolite extracts in a solvent compatible with the LC method (e.g., 50% acetonitrile).
-
LC-MS/MS Instrumentation and Method:
-
Employ a liquid chromatography system with a column designed for the separation of polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column.[5]
-
Use a binary solvent gradient to resolve the sugar phosphate isomers.
-
Operate the tandem mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) for sensitive and specific detection of isotopologues.
-
-
Data Analysis:
-
Integrate the peak areas for each MRM transition to quantify the abundance of each isotopologue.
-
Calculate the MIDs for each targeted sugar phosphate and correct for the natural 13C abundance.
-
Visualizations
Caption: Metabolic fate of labeled galactose.
Caption: Workflow for 13C Metabolic Flux Analysis.
Conclusion
For researchers seeking to achieve a high-resolution and accurate quantification of galactose metabolism, this compound emerges as the unequivocally superior isotopic tracer when compared to [1-13C]galactose. The comprehensive labeling of the carbon backbone provides an unparalleled level of detail, enabling the precise determination of fluxes through the Leloir pathway, the pentose phosphate pathway, and their integration with central carbon metabolism. While the initial investment in this compound is greater, the substantial enhancement in the quality, reliability, and depth of the flux data provides a compelling justification for its use in studies where a nuanced understanding of galactose metabolism is paramount. The experimental frameworks presented in this guide offer a robust starting point for the design and execution of insightful 13C-MFA studies to illuminate the complex world of cellular metabolism.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Metabolic Fate of D-Galactose-13C6 and 13C-Fructose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of two commonly used stable isotope-labeled monosaccharides, D-Galactose-13C6 and 13C-fructose. The information presented is supported by experimental data to assist researchers in selecting the appropriate tracer for metabolic studies and in understanding the distinct metabolic pathways of these two hexoses.
Introduction
D-galactose and D-fructose are monosaccharides that play significant roles in human nutrition and metabolism. While they are both isomers of glucose, their metabolic pathways, rates of absorption, and tissue-specific fates differ considerably. The use of stable isotope-labeled tracers, such as this compound and 13C-fructose, allows for the precise tracking of these sugars through various metabolic routes, providing valuable insights into carbohydrate metabolism in both healthy and diseased states.
Metabolic Pathways: A Visual Overview
The metabolic pathways of galactose and fructose are distinct. Galactose primarily enters glycolysis via the Leloir pathway, while fructose is predominantly metabolized through the fructokinase pathway in the liver.
Illuminating Metabolic Pathways: A Comparative Guide to D-Galactose-13C6 in Cellular Research
For researchers, scientists, and drug development professionals, the precise elucidation of metabolic pathways is critical for understanding disease and developing novel therapeutics. Stable isotope tracers are indispensable tools in this endeavor, allowing for the dynamic tracking of metabolic fluxes. This guide provides an objective comparison of D-Galactose-13C6 with alternative tracers, supported by experimental data, to inform the selection of the most appropriate tool for confirming metabolic pathway activity.
Introduction to Stable Isotope Tracing with this compound
Stable isotope tracing is a powerful technique that involves introducing a substrate labeled with a non-radioactive, heavy isotope (such as ¹³C) into a biological system.[1] By tracking the incorporation of this isotope into downstream metabolites, researchers can map the flow of atoms through metabolic networks.[1] this compound is a uniformly labeled form of galactose, a C-4 epimer of glucose, that serves as a specific probe for the galactose metabolic pathway, primarily the Leloir pathway.[2][3] Its use allows for the direct investigation of galactose uptake and its conversion into intermediates that fuel glycolysis, the pentose phosphate pathway (PPP), and glycogenesis.[3]
Comparative Analysis of Metabolic Tracers
The choice of a stable isotope tracer is a critical decision in experimental design, as it directly influences the ability to resolve fluxes in specific pathways. While ¹³C-labeled glucose is a common choice for interrogating central carbon metabolism, this compound offers unique advantages for studying galactose-specific pathways, which are particularly relevant in certain cancers and metabolic disorders.
| Performance Metric | This compound | [U-13C6]Glucose | [1,2-13C2]Glucose | [U-13C5]Glutamine |
| Primary Pathway(s) Traced | Leloir pathway, Galactose metabolism, Glycolysis (downstream of galactose conversion) | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthesis | Glycolysis, Pentose Phosphate Pathway (PPP) | TCA Cycle, Anaplerosis, Amino Acid Metabolism |
| Specificity | High for galactose-specific metabolic routes. | Broad, traces central carbon metabolism. | High for resolving fluxes between glycolysis and the PPP. | High for glutamine-dependent pathways. |
| Oxidation Rate (in vivo, exercise) | ~0.41 g/min | ~0.85 g/min | Not directly comparable | Not directly comparable |
| Cellular Uptake | Mediated by specific glucose transporters (e.g., GLUT1, GLUT3). | Mediated by glucose transporters (GLUTs). | Mediated by glucose transporters (GLUTs). | Mediated by amino acid transporters (e.g., ASCT2). |
| Ease of Data Interpretation | Relatively straightforward for the Leloir pathway; becomes more complex as labeled carbons enter central metabolism. | Can be complex due to the broad distribution of the label. | Provides clear distinctions for PPP and glycolytic flux calculations. | Interpretation is focused on the TCA cycle and related pathways. |
| Common Analytical Method | LC-MS, NMR | GC-MS, LC-MS, NMR | GC-MS, LC-MS, NMR | LC-MS, NMR |
Experimental Protocols
Key Experiment: Tracing this compound Metabolism in Cultured Cells via LC-MS
This protocol outlines the general steps for a stable isotope tracing experiment to monitor the metabolic fate of this compound in a cell culture model.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
-
To initiate the labeling experiment, replace the standard medium with a labeling medium containing this compound at a known concentration (e.g., 10 mM). The labeling medium should be otherwise identical to the standard growth medium to maintain metabolic steady-state.
-
Incubate the cells in the labeling medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the ¹³C label.
2. Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the samples and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
3. LC-MS Analysis:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Inject the samples onto a liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HRMS).
-
Separate the metabolites using a suitable chromatography method (e.g., hydrophilic interaction liquid chromatography - HILIC).
-
Acquire mass spectrometry data in full scan mode to detect all isotopologues of the metabolites of interest.
4. Data Analysis:
-
Process the raw LC-MS data to identify and quantify the different isotopologues (molecules with different numbers of ¹³C atoms) for each metabolite.
-
Correct the data for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in each metabolite at each time point to determine the rate and extent of label incorporation.
Mandatory Visualizations
Caption: Metabolic fate of D-Galactose-¹³C₆ via the Leloir pathway.
Caption: General workflow for a stable isotope tracing experiment.
References
The Gold Standard for Galactose Quantification: A Comparative Guide to D-Galactose-¹³C₆ as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of D-Galactose-¹³C₆ against other stable isotope-labeled alternatives, supported by experimental data, to demonstrate its superior performance in mass spectrometry-based assays.
In the realm of isotope dilution mass spectrometry (IDMS), the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. These standards, being chemically and physically almost identical to the target molecule, co-elute chromatographically and experience similar ionization and fragmentation patterns in the mass spectrometer. This allows for effective correction of variability introduced during sample preparation, such as extraction inefficiencies and matrix effects, ultimately leading to more reliable and reproducible quantification.
D-Galactose-¹³C₆: The Advantage of Uniform Labeling
D-Galactose-¹³C₆, where all six carbon atoms are replaced with the heavy isotope ¹³C, represents the pinnacle of internal standards for galactose analysis. Its key advantage lies in its uniform and stable labeling, which provides a significant mass shift from the native D-Galactose. This clear mass difference minimizes the risk of isotopic cross-talk, where the isotopic cluster of the analyte interferes with the signal of the internal standard.
In contrast, partially labeled standards, such as D-Galactose-¹³C₁, or deuterated standards (e.g., D-Galactose-d7), may present certain analytical challenges. While often more readily available and less expensive, deuterated standards can sometimes exhibit slight chromatographic shifts relative to the non-deuterated analyte, a phenomenon known as the "isotope effect." This can lead to less accurate correction for matrix effects. Partially ¹³C-labeled standards, while generally more stable than their deuterated counterparts, provide a smaller mass shift, which can be problematic in the presence of complex matrices or high analyte concentrations.
Performance Data: D-Galactose-¹³C₆ in Action
A study by Schadewaldt et al. provides valuable insight into the performance of both uniformly and partially ¹³C-labeled galactose internal standards for the quantification of D-galactose in human plasma using gas chromatography-mass spectrometry (GC-MS). The study utilized both D-[U-¹³C₆]galactose and D-[1-¹³C]galactose for the development and validation of a sensitive and precise analytical method.
The data demonstrates that a method employing a ¹³C-labeled internal standard for galactose can achieve excellent linearity and repeatability. The results obtained using this stable-isotope dilution method were found to be significantly more accurate than those from a conventional enzymatic assay, which showed erroneously high results.[1]
| Performance Metric | D-[U-¹³C₆]galactose & D-[1-¹³C]galactose (GC-MS) |
| Linearity Range | 0.1 - 5 µmol/L |
| Repeatability (CV) | <15% (within- and between-run) |
| Limit of Quantification | <0.02 µmol/L in plasma |
| Table 1: Performance characteristics of an analytical method for D-galactose in human plasma using ¹³C-labeled internal standards. Data sourced from Schadewaldt et al.[1] |
A subsequent study by the same research group further validated the use of a U-¹³C-labeled standard for the analysis of galactose metabolites in erythrocytes, achieving a limit of quantification of 0.01 µmol/L(RBC) and within- and between-run CVs of less than 15%.[2]
While direct head-to-head comparative data with deuterated galactose standards is limited in publicly available literature, the general principles of stable isotope labeling strongly support the superiority of uniformly ¹³C-labeled compounds for quantitative accuracy.
Experimental Protocol: Quantification of D-Galactose in Human Plasma
The following is a summarized experimental protocol based on the methodology described by Schadewaldt et al.[1] for the determination of D-galactose in human plasma using a ¹³C-labeled internal standard.
-
Sample Preparation:
-
A known amount of D-[U-¹³C₆]galactose or D-[1-¹³C]galactose internal standard is added to a plasma sample.
-
Proteins are precipitated using perchloric acid.
-
The supernatant is neutralized.
-
-
Enzymatic Glucose Removal:
-
To prevent interference from the much more abundant D-glucose, samples are treated with D-glucose oxidase to convert glucose to gluconic acid.
-
-
Purification:
-
The sample is purified using ion-exchange chromatography.
-
-
Derivatization:
-
The purified galactose is converted to its aldononitrile pentaacetate derivative to improve its volatility and chromatographic properties for GC-MS analysis.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The mass spectrometer is operated in the positive chemical ionization mode, monitoring specific ions corresponding to the analyte and the ¹³C-labeled internal standard.
-
-
Quantification:
-
The concentration of D-galactose is calculated based on the ratio of the peak areas of the analyte and the internal standard.
-
Figure 1: Experimental workflow for the quantification of D-galactose.
The Principle of Isotope Dilution Mass Spectrometry
The core principle behind the high accuracy of using D-Galactose-¹³C₆ is isotope dilution. By adding a known quantity of the labeled standard to the sample at the earliest stage of preparation, any subsequent sample loss will affect both the analyte and the standard equally. The mass spectrometer measures the ratio of the native analyte to the labeled standard, which remains constant regardless of sample loss. This ratio is then used to calculate the precise concentration of the analyte in the original sample.
Figure 2: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
For researchers demanding the highest quality data in galactose quantification, D-Galactose-¹³C₆ stands out as the superior internal standard. Its uniform and stable ¹³C-labeling ensures it behaves virtually identically to the native analyte throughout the analytical process, providing robust and accurate correction for experimental variability. The available data underscores the high precision and accuracy achievable with methods employing this "gold standard" internal standard. While other isotopic standards may be available, the investment in D-Galactose-¹³C₆ is justified by the integrity and reliability of the resulting data, a critical consideration in research, clinical diagnostics, and drug development.
References
Independent Verification of D-Galactose-¹³C₆ Labeling Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to independently verify the isotopic labeling efficiency of D-Galactose-¹³C₆. For researchers utilizing stable isotope-labeled compounds, ensuring the accuracy of isotopic enrichment is paramount for reliable experimental outcomes in metabolic flux analysis, pharmacokinetic studies, and as internal standards for quantitative mass spectrometry. This document outlines detailed experimental protocols for verification and presents a comparison of product specifications from various suppliers.
Comparative Analysis of Supplier Specifications
| Supplier | Product Name | Isotopic Purity (atom % ¹³C) | Chemical Purity |
| Sigma-Aldrich | D-Galactose-¹³C₆ | ≥98%[1] | ≥99% (CP)[1] |
| Cambridge Isotope Laboratories, Inc. | D-Galactose (U-¹³C₆, 99%) | 99%[2] | 98%[2][3] |
| MedchemExpress | D-Galactose-¹³C₆ | 99.0% | Not specified |
Note: Isotopic and chemical purity levels are subject to batch-to-batch variability. Always refer to the certificate of analysis provided with the product.
Experimental Protocols for Verification of Labeling Efficiency
The isotopic enrichment of D-Galactose-¹³C₆ can be rigorously assessed using several analytical techniques. The choice of method will depend on the available instrumentation, the required level of detail (e.g., positional information), and the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and widely used method for determining isotopic enrichment. The protocol typically involves derivatization of the sugar to increase its volatility.
Methodology:
-
Derivatization: A common method is the preparation of pentaacetylaldononitrile derivatives of galactose to improve its chromatographic and mass spectrometric characteristics.
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph. A capillary column, such as a DB-5 or equivalent, is used to separate the analyte from other components.
-
Mass Spectrometry: Positive Chemical Ionization (PCI) is often employed. The mass spectrometer is set to monitor specific ion transitions to quantify the relative abundance of labeled and unlabeled galactose.
-
For example, the transition of m/z 328 → 106 can be used for unlabeled galactose, while m/z 334 (for fully labeled ¹³C₆) would be monitored to determine the enrichment.
-
-
Data Analysis: The isotopic enrichment is calculated from the ratio of the peak areas of the labeled and unlabeled fragments.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing underivatized sugars in complex mixtures, making it suitable for in vivo studies.
Methodology:
-
Sample Preparation: Minimal sample processing is required. For plasma samples, as little as 100 µL can be analyzed.
-
Liquid Chromatography: A column suitable for polar compounds, such as an amide-based column, is used to separate galactose from its isomers (e.g., glucose).
-
Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the labeled and unlabeled galactose.
-
Data Analysis: Similar to GC-MS, the isotopic enrichment is determined by the relative intensities of the signals corresponding to the labeled and unlabeled parent-daughter ion transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information on the isotopic labeling at each carbon position. While generally less sensitive than mass spectrometry, it is a powerful tool for unambiguous identification and quantification of isotopic enrichment.
Methodology:
-
Sample Preparation: The D-Galactose-¹³C₆ sample is dissolved in a suitable deuterated solvent, such as D₂O.
-
¹³C NMR Acquisition: A quantitative ¹³C NMR spectrum is acquired. This involves ensuring a sufficient relaxation delay between scans to allow for full relaxation of all carbon nuclei.
-
Data Analysis: The presence of ¹²C at any position in the D-Galactose-¹³C₆ molecule will result in the absence of a signal at the corresponding chemical shift in the ¹³C spectrum. The labeling efficiency can be determined by comparing the integrals of the galactose carbon signals to an internal standard of known concentration and natural ¹³C abundance. More advanced techniques like isotope-edited total correlation spectroscopy (ITOCSY) can filter spectra from ¹²C- and ¹³C-containing molecules for direct comparison.
Visualizing the Workflow and Pathways
To aid in the understanding of the experimental processes and the metabolic context of D-Galactose-¹³C₆, the following diagrams are provided.
Caption: Workflow for verifying D-Galactose-¹³C₆ labeling efficiency.
Caption: Leloir pathway showing the metabolism of D-Galactose.
References
Safety Operating Guide
Proper Disposal of D-Galactose-13C6: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory materials, including isotopically labeled compounds like D-Galactose-13C6, is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a non-radioactive, stable isotope-labeled sugar.
This compound is not classified as a hazardous substance.[1] Therefore, its disposal follows the general procedures for non-hazardous solid chemical waste. The fundamental principle is to manage this waste in accordance with local, state, and federal environmental regulations.[1][2] It is imperative to avoid mixing non-hazardous waste with hazardous materials to prevent cross-contamination and ensure cost-effective, compliant disposal.
Key Disposal and Safety Information
The following table summarizes the essential information for the proper handling and disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Non-hazardous solid chemical waste. | [1] |
| Primary Disposal Route | Licensed professional waste disposal service. | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, gloves, and a lab coat. | |
| Accidental Spill Cleanup | Sweep up solid material, avoid generating dust, and place in a suitable, closed container for disposal. | |
| Container for Disposal | A clean, dry, sealable, and clearly labeled container. |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound:
-
Segregation: Ensure that this compound waste is not mixed with hazardous waste streams such as flammable solvents, corrosive materials, or toxic chemicals.
-
Containerization:
-
Place the solid this compound waste into a designated, robust, and sealable container.
-
The container should be made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) drum or a securely sealed plastic bag.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate that it is "Non-Hazardous Waste".
-
Include the contact information of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked for waste storage.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to schedule a pickup.
-
Provide them with a full description of the waste material.
-
-
Documentation:
-
Maintain a record of the disposal, including the chemical name, quantity, and date of disposal. This is good laboratory practice and may be required by your institution.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Essential Safety and Operational Guide for Handling D-Galactose-13C6
For researchers, scientists, and drug development professionals, the proper handling of isotopically labeled compounds like D-Galactose-13C6 is paramount for both personal safety and experimental integrity. This guide provides immediate, essential information on the personal protective equipment (PPE), operational procedures, and disposal of this compound.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, its chemical, physical, and toxicological properties have not been exhaustively studied.[1] Therefore, adherence to standard laboratory safety protocols is crucial to mitigate potential risks such as irritation upon inhalation, skin contact, or ingestion.[1] The recommended personal protective equipment is outlined below.
Summary of Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Use |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin from potential spills. For work with flammable materials, a fire-resistant lab coat is recommended.[2] |
| Protective Clothing | Wear suitable protective clothing and gloves.[1] | |
| Eye and Face Protection | Safety Glasses/Goggles | Safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashing, safety goggles are recommended. A face shield can provide additional protection. |
| Hand Protection | Gloves | Disposable nitrile gloves are recommended for incidental contact. It is advised to inspect gloves before use and employ proper removal techniques. |
| Respiratory Protection | Dust Mask/Respirator | In situations where dust may be generated, a NIOSH-approved N95 or P1 dust mask should be used. If handling in a way that produces vapors or mists, a self-contained breathing apparatus may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling this compound, ensure that the work area is clean and well-ventilated. Have all necessary PPE readily available and inspected for integrity. An emergency eye wash station and safety shower should be accessible.
-
Handling the Compound :
-
As this compound is a powder, care should be taken to minimize dust generation.
-
When weighing or transferring the compound, do so in a designated area, such as a chemical fume hood, to control potential airborne particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
-
In Case of a Spill :
-
For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.
-
Avoid generating dust during cleanup.
-
Ensure the area is thoroughly cleaned after the material has been collected.
-
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and moisture.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with federal, state, and local environmental regulations.
-
Unused Product : Dispose of the unused compound as chemical waste. It is recommended to contact a licensed professional waste disposal service. Do not dispose of it with household garbage.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should also be disposed of as chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
